molecular formula C12H18O B2665641 2-(4-Butylphenyl)ethanol CAS No. 842123-71-1

2-(4-Butylphenyl)ethanol

Cat. No.: B2665641
CAS No.: 842123-71-1
M. Wt: 178.275
InChI Key: HYSNYIHIOABZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Butylphenyl)ethanol (CAS 842123-71-1) is a chemical compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is part of a class of aromatic alcohols that serve as important building blocks and intermediates in organic synthesis . Researchers value these compounds for their utility in constructing more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals . A closely related compound, 2-(4-tert-Butylphenyl)ethanol, is well-documented as a raw material in these fields, suggesting potential parallel applications for this butyl variant in research settings . As a research-use-only material, it is essential for scientists to consult safety data sheets and handle this product with appropriate personal protective equipment, including gloves and eye protection . Prospective researchers are advised to conduct thorough investigations to verify the specific properties and suitability of this compound for their unique applications.

Properties

IUPAC Name

2-(4-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8,13H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSNYIHIOABZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure, Properties, and Analysis of 2-(4-tert-Butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive scientific overview of 2-(4-tert-butylphenyl)ethanol (CAS No. 5406-86-0), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The guide details its molecular structure, physicochemical properties, and established analytical methodologies for purity assessment. By integrating foundational chemical principles with practical, field-proven protocols, this paper serves as a vital resource for professionals engaged in research and development involving this compound. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating systems for quality control.

Introduction and Nomenclature

2-(4-tert-Butylphenyl)ethanol is an aromatic alcohol that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a para-substituted benzene ring, provides a lipophilic domain, while the primary alcohol offers a reactive site for further chemical modification. It is crucial to distinguish this compound from its linear isomer, 2-(4-n-butylphenyl)ethanol, as the steric and electronic properties of the tert-butyl group significantly influence its reactivity and physical characteristics.

Key Identifiers:

  • Systematic IUPAC Name: 2-(4-tert-butylphenyl)ethan-1-ol[2]

  • Common Synonyms: p-tert-Butylphenethyl alcohol, 4-tert-Butylphenethyl alcohol[3]

  • CAS Number: 5406-86-0[1][2][4][5][6]

  • Molecular Formula: C₁₂H₁₈O[1][2][5][7]

  • Molecular Weight: 178.27 g/mol [1][4][5]

Molecular Structure and Physicochemical Properties

The molecular architecture of 2-(4-tert-butylphenyl)ethanol consists of a phenethyl alcohol core with a tert-butyl group at the para-position of the benzene ring. This substitution pattern is critical to its utility as a chemical intermediate. The bulky tert-butyl group enhances lipophilicity and can provide steric hindrance, influencing reaction pathways and the properties of derivative compounds.

The structural formula provides a clear representation of the atomic connectivity.

analytical_workflow start Sample Receipt: 2-(4-tert-butylphenyl)ethanol hplc Purity Assessment by HPLC-UV (Protocol 4.2.1) start->hplc gcms Impurity Identification by GC-MS (Protocol 4.2.2) start->gcms nmr Structural Confirmation by NMR (Optional but Recommended) start->nmr decision Purity ≥ 95.0%? Impurities Identified? hplc->decision gcms->decision nmr->decision pass Release for Use (Certificate of Analysis) decision->pass Yes fail Repurification or Rejection decision->fail No

Sources

Technical Monograph: 2-(4-tert-Butylphenyl)ethanol

[1][2]

Chemical Identity & Disambiguation

Core Directive: In industrial and scientific literature, the term "this compound" predominantly refers to the tert-butyl isomer due to its stability and vast commercial utility. The n-butyl isomer is a rare research compound. This guide focuses on the tert-butyl isomer (CAS 5406-86-0) as the primary subject of interest for drug development and synthesis professionals.

Primary Target (Commercially Relevant)
  • Chemical Name: 2-(4-tert-butylphenyl)ethanol[1][2][3][4][5]

  • CAS Registry Number: 5406-86-0 [1][2][3][4][6]

  • Synonyms: p-tert-Butylphenethyl alcohol; 4-tert-Butylbenzeneethanol; 2-(4-(1,1-dimethylethyl)phenyl)ethanol.

  • Molecular Formula: C₁₂H₁₈O

  • Molecular Weight: 178.27 g/mol [1][4]

Secondary Target (Research Reference Only)
  • Chemical Name: 2-(4-n-butylphenyl)ethanol

  • CAS Registry Number: 842123-71-1 (also referenced as 24142-77-6 in some catalogs, though less verified).

  • Status: Research chemical; limited industrial application compared to the tert isomer.

Physicochemical Profile

The following data characterizes high-purity (>98%) 2-(4-tert-butylphenyl)ethanol. Its low melting point often results in it appearing as a supercooled liquid or a fused solid at room temperature.

PropertyValueCondition/Note
Physical State Solid or Viscous LiquidLow melting point leads to phase variability.
Melting Point 32.0 – 35.0 °CDistinct phase transition range.
Boiling Point 141 – 143 °C@ 15 mmHg (Vacuum distillation required).
Density 0.975 g/cm³@ 25 °C
Refractive Index

= 1.5209
Optical purity indicator.
Solubility InsolubleWater (<0.1 g/L).[1]
Solubility SolubleEthanol, Dichloromethane, Toluene, Ethyl Acetate.
LogP 3.2Lipophilic; indicates good membrane permeability.
Flash Point 109 °CClosed Cup.[1]

Synthesis & Manufacturing Protocols

The industrial synthesis of 2-(4-tert-butylphenyl)ethanol typically employs a Grignard reaction sequence or the reduction of its corresponding aldehyde/acid precursors. The Grignard Ethoxylation Route is preferred for high-yield manufacturing as it allows for precise control over the carbon chain extension.

Method A: Grignard Ethoxylation (Standard Industrial Route)

This protocol describes the conversion of 4-tert-butylbromobenzene to the target alcohol via ring-opening of ethylene oxide.

Reagents:

  • Precursor: 1-Bromo-4-tert-butylbenzene (CAS 3972-65-4)

  • Reagent: Magnesium turnings (activated)

  • Electrophile: Ethylene Oxide (EtO)[7]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[7]

Step-by-Step Protocol:

  • Activation: In a flame-dried 3-neck flask under Nitrogen atmosphere, activate Magnesium turnings (1.1 eq) with a crystal of Iodine.

  • Grignard Formation: Add 1-Bromo-4-tert-butylbenzene (1.0 eq) dropwise in anhydrous THF. Maintain reflux to generate 4-tert-butylphenylmagnesium bromide.

    • Critical Control: Temperature must be controlled to prevent Wurtz coupling byproducts.

  • Ethoxylation: Cool the Grignard solution to 0–5 °C. Introduce Ethylene Oxide (1.2 eq) slowly (gas bubbling or solution in chilled THF).

    • Mechanism:[8][9][10] Nucleophilic attack of the phenyl anion on the epoxide ring.

  • Hydrolysis: Quench the reaction with saturated Ammonium Chloride (

    
    ) solution.
    
  • Purification: Extract with Ethyl Acetate. Dry organic layer over

    
    .[7][11] Distill under reduced pressure (15 mmHg) to collect the fraction at 141–143 °C.
    
Synthesis Workflow Diagram

The following diagram illustrates the Grignard pathway and its downstream application in Fenazaquin synthesis.

SynthesisPathStart4-tert-Butylbromobenzene(CAS 3972-65-4)GrignardIntermediate:Grignard ReagentStart->GrignardActivationMgMg / THFMg->GrignardProduct2-(4-tert-Butylphenyl)ethanol(CAS 5406-86-0)Grignard->ProductNucleophilic AttackEtOEthylene Oxide(Epoxide Ring Opening)EtO->ProductFenazaquinFenazaquin(Acaricide)Product->FenazaquinEtherification(Base/PTC)Quinazoline4-ChloroquinazolineQuinazoline->Fenazaquin

Figure 1: Synthetic pathway from precursor to CAS 5406-86-0 and its conversion to the active pharmaceutical/agrochemical agent Fenazaquin.

Applications & Mechanism of Action

Agrochemical Development (Fenazaquin)

The primary high-value application of CAS 5406-86-0 is as the key scaffold for Fenazaquin (CAS 120928-09-8), a mitochondrial electron transport inhibitor (METI) used as an acaricide.

  • Mechanism: The tert-butylphenyl tail (provided by the alcohol) mimics the lipophilic ubiquinone structure, allowing the inhibitor to bind to Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain.

  • Structure-Activity Relationship (SAR): The two-carbon ethanol linker is critical. Shortening (methanol) or lengthening (propanol) the chain drastically reduces binding affinity to the METI site.

Fragrance Chemistry

While the aldehyde analog (Lilial) is more famous, 2-(4-tert-butylphenyl)ethanol possesses a mild, floral-muguet (Lily of the Valley) odor profile. It is used as:

  • Blender: To round out sharp floral notes in detergent and soap perfumes.

  • Stable Analog: Unlike aldehydes, this alcohol resists oxidation, making it valuable in high-pH functional products (bleaches, hair dyes).

Analytical Characterization

To validate the identity of synthesized or purchased material, compare against these spectral benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.31 (s, 9H, t-Butyl).
      
    • 
       2.84 (t, J=6.5 Hz, 2H, Ar-CH ₂-CH₂).
      
    • 
       3.86 (t, J=6.5 Hz, 2H, -CH ₂-OH).
      
    • 
       7.15 (d, J=8.2 Hz, 2H, Ar-H).
      
    • 
       7.34 (d, J=8.2 Hz, 2H, Ar-H).
      
  • IR Spectrum (Neat):

    • Broad peak ~3350 cm⁻¹ (O-H stretch).

    • Sharp peaks ~2960 cm⁻¹ (C-H aliphatic stretch).

    • No carbonyl peak (absence of aldehyde/acid impurities).

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[12]
Eye Irritation H319Causes serious eye irritation.[12]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.

Handling Protocol:

  • PPE: Nitrile gloves and safety goggles are mandatory. The compound is lipophilic and can penetrate skin.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the corresponding acid over long periods.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79410: 2-(4-tert-Butylphenyl)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(4-tert-butylphenyl)ethanol (CAS 5406-86-0). Retrieved from [Link]

  • Google Patents.Process for preparing p-tert-butoxyphenethyl alcohol and derivatives.
  • Semantic Scholar. Study on Synthesis of The New Miticide Fenazaquin. Retrieved from [Link]

solubility of 2-(4-butylphenyl)ethanol in organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(4-butylphenyl)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the pharmaceutical and chemical industries. In the absence of publicly available quantitative solubility data, this document establishes a framework for understanding and determining the solubility of this compound. It synthesizes information on the physicochemical properties of structurally similar molecules, outlines theoretical models for solubility prediction, and provides a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for process development, formulation, and analytical method design.

Introduction

This compound is an aromatic alcohol that serves as a valuable building block in the synthesis of a variety of target molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] The solubility of this compound in organic solvents is a critical physical property that influences every stage of its lifecycle, from synthesis and purification to formulation and quality control. A comprehensive understanding of its solubility behavior is therefore essential for optimizing reaction conditions, designing efficient crystallization processes, selecting appropriate solvents for chromatography, and developing stable formulations.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a multi-faceted approach to understanding its solubility profile, combining predictive methodologies with a robust experimental framework.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we can examine the properties of its structural analogs: 2-(4-tert-butylphenyl)ethanol and the parent compound, 2-phenylethanol.

2.1. Physicochemical Properties

The key physicochemical properties of 2-(4-tert-butylphenyl)ethanol are summarized in Table 1. The properties of this compound are expected to be similar, with minor differences arising from the linear butyl group compared to the bulkier tert-butyl group. This difference may influence the melting point and the compound's packing in a crystal lattice.

PropertyValue for 2-(4-tert-butylphenyl)ethanolReference
Molecular FormulaC12H18O[1]
Molecular Weight178.27 g/mol [1]
Melting Point32-35 °C[3]
Boiling Point141-143 °C @ 15 mmHg[2]
Density~0.975 g/cm³[2]
Water SolubilityInsoluble[1][2][3]

2.2. Predicted Solubility in Organic Solvents

The presence of a hydroxyl group in this compound allows for hydrogen bonding, suggesting some solubility in polar solvents. However, the large, nonpolar butylphenyl group will dominate its solubility behavior, favoring solubility in nonpolar or moderately polar solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar butylphenyl group suggests that this compound will have good solubility in nonpolar solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can engage in dipole-dipole interactions and may be effective at solvating the polar hydroxyl group, while their organic character will accommodate the nonpolar part of the molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the hydroxyl group of this compound. The alkyl chains of these alcohols will also interact favorably with the butylphenyl group.

Table 2 presents quantitative solubility data for the parent compound, 2-phenylethanol.[5] The addition of the C4H8 butyl group to the phenyl ring in this compound will increase its lipophilicity. Consequently, we can predict that its solubility will be higher in nonpolar solvents and lower in polar solvents compared to 2-phenylethanol.

SolventSolubility of 2-phenylethanol (g/L at 25°C)Predicted effect on this compound solubility
Ethanol2180.85Slightly Lower
Methanol1192.18Lower
Isopropanol1642.67Similar or Slightly Lower
Acetone1285.96Similar or Slightly Higher
Ethyl Acetate803.92Higher
Toluene189.13Significantly Higher
n-Hexane63.72Significantly Higher
Chloroform1518.25Higher
Water4.55Significantly Lower (Insoluble)

Theoretical Prediction of Solubility

For a more quantitative prediction of solubility, theoretical models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed.

3.1. Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6] These three parameters can be treated as coordinates in a three-dimensional "Hansen space." The distance (Ra) between the HSP coordinates of a solute and a solvent in this space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

As no experimental HSP values for this compound are available, they can be estimated using group contribution methods.[7] Based on its structure, the estimated HSP values for this compound are presented in Table 3, alongside the HSP values for a range of common organic solvents.

Compound/Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
This compound (Estimated) 18.5 5.0 8.0
Hexane14.90.00.0
Toluene18.01.42.0
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

The following diagram illustrates the concept of Hansen Space, where solvents within a certain radius of the solute are likely to be good solvents.

HansenSpace cluster_solvents Hansen Space solute This compound good_solvent1 Good Solvent 1 solute->good_solvent1 Small Ra good_solvent2 Good Solvent 2 solute->good_solvent2 Small Ra poor_solvent Poor Solvent solute->poor_solvent Large Ra

Caption: Conceptual diagram of Hansen Space.

3.2. COSMO-RS

COSMO-RS is a more advanced theoretical model that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[8][9] It considers the interactions of a solute molecule with a solvent at a molecular level, providing a more nuanced prediction of solubility. While a full COSMO-RS analysis is beyond the scope of this guide, it represents a powerful tool for in-silico solvent screening and solubility prediction, especially for complex systems.[10][11][12]

Experimental Determination of Solubility: The Shake-Flask Method

The definitive way to determine the solubility of this compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.

4.1. Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

4.2. Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

ShakeFlaskWorkflow cluster_protocol Shake-Flask Solubility Determination A 1. Sample Preparation - Weigh excess this compound - Add to a vial with a known volume of solvent B 2. Equilibration - Agitate at constant temperature - Allow sufficient time to reach equilibrium (e.g., 24-72h) A->B C 3. Phase Separation - Centrifuge or allow to stand - Ensure a clear supernatant B->C D 4. Sample Dilution - Accurately dilute a known volume of the supernatant C->D E 5. Analytical Quantification - Analyze by calibrated HPLC or GC-MS D->E F 6. Calculation - Determine solubility (e.g., in mg/mL) E->F

Caption: Experimental workflow for the shake-flask method.

4.3. Detailed Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to obtain a clear supernatant.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated and calibrated HPLC or GC-MS method to determine the precise concentration of this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or g/L.

4.4. Safety Precautions

Refer to the Safety Data Sheet (SDS) for 2-(4-tert-butylphenyl)ethanol as a close analog. Handle the compound and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Applications in Research and Development

A thorough understanding of the solubility of this compound is paramount for its effective use in various applications:

  • Pharmaceutical Synthesis: The selection of an appropriate reaction solvent is often guided by the solubility of the starting materials and intermediates.

  • Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is essential for developing efficient crystallization processes to obtain the desired polymorph and purity.

  • Formulation Development: For liquid dosage forms, the solubility of the API in pharmaceutically acceptable solvents is a key consideration.

  • Analytical Method Development: Solubility data is crucial for preparing stock solutions and calibration standards for analytical methods such as HPLC and GC-MS.[13]

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By leveraging data from structural analogs, applying theoretical models like Hansen Solubility Parameters, and following a detailed experimental protocol, researchers and drug development professionals can obtain the necessary solubility information to optimize their processes and accelerate their research and development efforts.

References

  • Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved February 24, 2026, from [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Good Scents Company. (n.d.). Phenylethyl Alcohol. Retrieved February 24, 2026, from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved February 24, 2026, from [Link]

  • COSMOlogic. (n.d.). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. Retrieved February 24, 2026, from [Link]

  • ScienceDirect. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Phenethyl alcohol. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 24, 2026, from [Link]

  • Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

Definitive Identification of 2-(4-butylphenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the unambiguous identification and characterization of 2-(4-butylphenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology herein is designed for professionals in research and drug development, emphasizing not only the procedural steps but also the scientific rationale behind them. This guide establishes a robust framework, from sample preparation and instrument configuration to data interpretation and method validation, ensuring scientific integrity and reproducible results.

Introduction and Scientific Background

This compound is an organic compound that can serve as an intermediate or impurity in the synthesis of various pharmaceutical agents and other specialty chemicals.[1][2] Its structural characterization is critical for quality control, impurity profiling, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with precise mass-based identification.[3]

The principle of this method relies on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase within the GC column.[4] Subsequent introduction into the mass spectrometer involves ionization, typically via electron impact (EI), which generates a unique and reproducible fragmentation pattern that serves as a molecular fingerprint for the analyte.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5406-86-0[2][6][7][8]
Molecular Formula C₁₂H₁₈O[2][6][8]
Molecular Weight 178.28 g/mol [2][8]
Melting Point 31-35 °C[2][6][7]
Boiling Point 141-143 °C (at 15 mmHg)[2]
Solubility Insoluble in water[1][2][7]

Experimental Protocol

This section details the complete workflow for the analysis of this compound. The protocol is designed to be self-validating, incorporating quality control checks to ensure data integrity.

Reagents and Materials
  • Solvents: HPLC-grade or equivalent purity Dichloromethane (DCM), Hexane, and Methanol. Volatile organic solvents are required for GC-MS analysis.[4][9]

  • Reference Standard: Certified this compound (≥96% purity).[8]

  • Internal Standard (IS): (Optional, for quantitation) A suitable non-interfering compound, e.g., 4-tert-butylphenol-d13.[10][11]

  • Apparatus: Calibrated micropipettes, Class A volumetric flasks, 2 mL glass GC autosampler vials with PTFE-lined septa.[4][9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of sample preparation is critical and depends on the sample matrix.[12] LLE is an effective technique for extracting analytes from aqueous matrices into an immiscible organic solvent.[4][13]

Step-by-Step LLE Protocol:

  • Aqueous Sample Aliquot: Transfer 1.0 mL of the aqueous sample containing this compound into a clean glass test tube.

  • Solvent Addition: Add 2.0 mL of Dichloromethane (DCM) to the test tube. DCM is a common choice due to its volatility and favorable partitioning coefficient for many organic compounds.[13]

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the bottom organic (DCM) layer to a clean 2 mL GC vial using a glass Pasteur pipette. Avoid disturbing the aqueous layer.

  • Concentration (Optional): If higher sensitivity is required, the extract can be gently concentrated under a stream of nitrogen gas. Do not evaporate to complete dryness. Reconstitute in 100 µL of DCM.

  • Final Preparation: The sample is now ready for injection into the GC-MS system. Aim for a final concentration of approximately 10 µg/mL.[9]

G cluster_prep Sample Preparation Workflow start 1.0 mL Aqueous Sample add_dcm Add 2.0 mL Dichloromethane start->add_dcm vortex Vortex for 2 min add_dcm->vortex centrifuge Centrifuge at 3000 rpm for 5 min vortex->centrifuge collect Collect Organic Layer centrifuge->collect transfer Transfer to GC Vial collect->transfer inject Inject into GC-MS transfer->inject

Caption: Liquid-Liquid Extraction workflow for this compound.

Instrumentation and Parameters

The following parameters provide a robust starting point and should be optimized based on the specific instrumentation used. A standard non-polar or semi-polar column is recommended.[14]

Table 2: Gas Chromatography (GC) Parameters

ParameterRecommended SettingRationale
GC System Agilent 8860 GC or equivalentProvides reliable and reproducible performance.
Injector Split/SplitlessSplitless mode is ideal for trace analysis.[13]
Inlet Temp. 250 °CEnsures complete vaporization without thermal degradation.
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.[15]
Flow Rate 1.0 mL/min (Constant Flow)Optimal for a 0.25 mm I.D. column to balance speed and resolution.
Column DB-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm filmA versatile, semi-polar column that separates based on boiling point and polarity, suitable for aromatic alcohols.[10][14]
Oven Program 80 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min)Separates the analyte from solvent and matrix components effectively.

Table 3: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
MS System Agilent 5977 MSD or equivalentProvides high sensitivity and spectral integrity.
Ionization Mode Electron Impact (EI)Standard mode for generating reproducible library-searchable spectra.[15]
Electron Energy 70 eVUniversal standard for EI, ensuring fragmentation patterns are comparable across different instruments.[15]
Source Temp. 230 °CStandard temperature to maintain ion optics cleanliness and prevent condensation.[15]
Quadrupole Temp. 150 °CEnsures mass stability and prevents contamination.[15]
Scan Range m/z 40 - 350Covers the molecular ion (178.28) and all expected fragments.
Solvent Delay 4.0 minPrevents the high-concentration solvent peak from saturating the detector.[15]

Data Analysis and Interpretation

Analyte Identification

Positive identification of this compound is achieved by a two-factor confirmation:

  • Retention Time (RT) Matching: The retention time of the peak in the sample chromatogram must match that of a certified reference standard analyzed under the identical GC-MS conditions.

  • Mass Spectrum Matching: The acquired mass spectrum of the sample peak must show a high-quality match (>90%) with the spectrum from the reference standard and/or a validated spectral library such as NIST.

Expected Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by specific fragmentation patterns common to aromatic alcohols.[16][17] The primary fragmentation pathway is benzylic cleavage, which is an alpha-cleavage relative to the aromatic ring, resulting in a highly stable benzylic cation.

  • Molecular Ion (M⁺): The peak at m/z 178 corresponds to the intact ionized molecule. This peak may be of low intensity, which is common for alcohols.[16]

  • Loss of Water (M-18): A peak at m/z 160 can result from the dehydration of the molecular ion.[16]

  • Benzylic Cleavage (Base Peak): The most intense peak (base peak) is expected at m/z 147 . This corresponds to the stable benzylic cation [C₁₁H₁₅]⁺ formed by the cleavage of the C-C bond between the two carbons of the ethanol side chain.

  • Alpha-Cleavage (Alcohol): A peak at m/z 31 corresponding to [CH₂OH]⁺ is characteristic of primary alcohols and results from the cleavage of the bond between the benzylic carbon and the adjacent CH₂ group.[18]

G cluster_frag Predicted EI Fragmentation Pathway cluster_path1 Benzylic Cleavage cluster_path2 Alpha-Cleavage cluster_path3 Dehydration mol_ion Molecular Ion (M⁺) m/z = 178 frag_147 [C₁₁H₁₅]⁺ m/z = 147 (Base Peak) mol_ion->frag_147 - C₂H₅O frag_31 [CH₂OH]⁺ m/z = 31 mol_ion->frag_31 - C₁₁H₁₅ frag_160 [C₁₂H₁₆]⁺˙ m/z = 160 mol_ion->frag_160 - H₂O

Caption: Predicted fragmentation of this compound under EI conditions.

Method Validation and Quality Control

To ensure the trustworthiness and reliability of results, a robust quality control and validation framework is essential.[19] The method's performance should be verified through a validation process.[20]

System Suitability Test (SST)

Before initiating any sample sequence, an SST must be performed by injecting a mid-range concentration standard. This ensures the GC-MS system is performing optimally.[21]

  • Retention Time Stability: Should be within ±0.2% of the expected time.

  • Peak Asymmetry: Tailing factor should be between 0.9 and 1.5.

  • Signal-to-Noise Ratio (S/N): Should be >100 for the primary quantifier ion (m/z 147).

Method Validation Characteristics

For routine application, the analytical method should be validated according to established guidelines.[22][23]

Table 4: Key Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can distinguish the analyte from other components.[21]No interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.995 over the desired range.[24]
Accuracy To measure the closeness of results to the true value.[21]Recovery of 90-110% for spiked matrix samples.[24]
Precision To assess the degree of scatter in results from multiple analyses.[21]Relative Standard Deviation (RSD) ≤ 15%.
LOD/LOQ To determine the lowest concentration that can be reliably detected/quantified.LOD: S/N ≥ 3; LOQ: S/N ≥ 10.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the identification of this compound by GC-MS. By adhering to the detailed steps for sample preparation, instrument setup, and data analysis, researchers can achieve accurate and reproducible results. The inclusion of method validation and quality control principles ensures that the data generated is reliable and defensible, meeting the high standards required in pharmaceutical and chemical research environments.

References

  • GC-MS Sample Preparation - Organomation. Organomation. [Link]

  • GC/MS Quality Control. MsMetrix. [Link]

  • The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Utak. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Forensic Analysts: Need to Validate Your Rapid GC-MS? NIST Offers a Template. American Academy of Forensic Sciences. [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Guide to Choosing a GC Column. Phenomenex. [Link]

  • GC Column Selection Guidelines Zebron GC Columns. Phenomenex. [Link]

  • Analytical Validation Quick Reference Guide. ChromSolutions. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration. [Link]

  • Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. National Institute of Standards and Technology. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. [Link]

  • Mass spectrum of ethanol fragmentation pattern. Doc Brown's Chemistry. [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). OIV. [Link]

  • Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. DTIC. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Pharmaceutical Negative Results. [Link]

  • Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry. PMC. [Link]

  • Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Agilent Technologies. [Link]

Sources

Application Note: Enhancing the Detection of 2-(4-butylphenyl)ethanol Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

2-(4-butylphenyl)ethanol is a primary alcohol of interest in various fields, including drug development and metabolism studies. However, its direct analysis can be challenging due to its polarity and relatively low volatility, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation, particularly in Gas Chromatography (GC). In High-Performance Liquid Chromatography (HPLC), its lack of a strong chromophore or fluorophore limits detection sensitivity with common UV-Vis and fluorescence detectors.

Chemical derivatization addresses these challenges by modifying the analyte's functional group—in this case, the hydroxyl group—to create a derivative with more favorable analytical properties.[1][2] This application note provides a detailed guide to various derivatization strategies for this compound, enabling enhanced detection and quantification by GC-Mass Spectrometry (GC-MS) and HPLC.

Rationale for Derivatization

The primary goal of derivatizing this compound is to overcome its inherent analytical limitations. The choice of derivatization strategy is dictated by the analytical technique to be employed.

  • For Gas Chromatography (GC): The aim is to increase volatility and thermal stability.[1][3] This is typically achieved by replacing the active hydrogen of the hydroxyl group with a less polar, more stable group.[3][4] This modification reduces intermolecular hydrogen bonding, leading to a lower boiling point and improved chromatographic performance.[1]

  • For High-Performance Liquid Chromatography (HPLC): The objective is to introduce a moiety that strongly absorbs UV-Vis light or fluoresces, thereby significantly enhancing detection sensitivity.[2][5]

The following sections detail proven derivatization methodologies for this compound for both GC and HPLC analysis.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis of this compound, two primary derivatization techniques are highly effective: Silylation and Acylation .

Silylation: The Workhorse for Volatility Enhancement

Silylation is the most widely used derivatization method for GC analysis of compounds containing active hydrogens, such as alcohols.[3][6] The reaction involves replacing the acidic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group. The resulting silyl ethers are significantly more volatile and thermally stable than the parent alcohol.[3][7]

Mechanism of Silylation: Silylation proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent, leading to the displacement of a leaving group.[1]

Silylation_Mechanism cluster_reactants Reactants cluster_products Products Analyte R-OH (this compound) Derivative R-O-TMS (Trimethylsilyl Ether) Analyte->Derivative Silylation Byproduct H-X Analyte->Byproduct Reagent TMS-X (Silylating Reagent) Reagent->Derivative Reagent->Byproduct

Caption: General Silylation Reaction.

Comparative Analysis of Silylation Reagents:

ReagentKey CharacteristicsAdvantagesConsiderations
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Highly reactive and versatile TMS donor.Volatile byproducts that elute early in the chromatogram, minimizing interference.[8]Moisture sensitive. May require a catalyst for hindered alcohols.[4]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Considered one of the most reactive TMS donors.Byproducts are even more volatile than those of BSTFA, leading to cleaner chromatograms.[8][9] Does not produce corrosive byproducts.[9]Moisture sensitive.
BSTFA + TMCS (Trimethylchlorosilane)BSTFA with a catalyst.TMCS significantly increases the reactivity of BSTFA, especially for sterically hindered hydroxyl groups.[10]TMCS is highly reactive and moisture-sensitive. The mixture can be more corrosive.

Protocol 1: Silylation of this compound using MSTFA

This protocol provides a general guideline for the derivatization of this compound using MSTFA for GC-MS analysis.

Materials:

  • This compound standard or sample extract.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Heating block or oven.

  • GC vials with caps.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.[8] Reconstitute the residue in a suitable anhydrous solvent.

  • Reagent Addition: To approximately 1 mg of the dried sample, add 100 µL of MSTFA.[8] For a solution, a 2:1 molar excess of the silylating reagent to the analyte is recommended.

  • Reaction: Tightly cap the vial and heat at 70°C for 15-30 minutes.[8] The optimal time and temperature may need to be determined empirically.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Self-Validation:

  • Analyze a derivatized standard to confirm the formation of the TMS derivative by observing the expected mass shift in the mass spectrum.

  • Inject an underivatized standard to confirm a significant shift in retention time and improved peak shape of the derivatized analyte.

  • Run a reagent blank (solvent + derivatizing agent) to identify any potential interferences from the reagent or solvent.

Acylation: Enhancing Sensitivity for Specific Detectors

Acylation involves the introduction of an acyl group (R-C=O) to the hydroxyl moiety of this compound, forming an ester. While this also increases volatility, the primary advantage of using fluorinated acylating agents is the significant enhancement in sensitivity when using an Electron Capture Detector (ECD) or operating a mass spectrometer in Negative Ion Chemical Ionization (NICI) mode.[11][12]

Pentafluorobenzoyl Chloride (PFBCl) Derivatization: PFBCl reacts with alcohols to form pentafluorobenzoyl esters. The multiple fluorine atoms in the derivative are highly electronegative, making it extremely sensitive to electron capture detection.[11]

Acylation_Workflow cluster_workflow PFBCl Derivatization Workflow Start Dry Sample containing This compound Add_Reagent Add PFBCl and Base (e.g., Pyridine) Start->Add_Reagent React Heat at 60°C for 45 min Add_Reagent->React Cleanup Optional: Liquid-Liquid Extraction to remove excess reagent React->Cleanup Analyze Inject into GC-ECD or GC-MS(NICI) Cleanup->Analyze

Caption: PFBCl Derivatization Workflow.

Protocol 2: Acylation of this compound using PFBCl

This protocol is adapted for the derivatization of alcohols for enhanced detection by GC-ECD or GC-MS(NICI).[11][13]

Materials:

  • This compound standard or sample extract.

  • Pentafluorobenzoyl chloride (PFBCl).

  • Anhydrous base (e.g., pyridine or triethylamine).

  • Anhydrous solvent (e.g., hexane or dichloromethane).

  • Heating block or water bath.

  • GC vials with caps.

  • Deionized water and extraction solvent (e.g., hexane) for cleanup.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of PFBCl.

  • Reaction: Tightly cap the vial and heat at 60°C for 45 minutes.[11][14]

  • Cleanup (Recommended): After cooling, add 1 mL of deionized water and 1 mL of hexane to the vial.[11] Vortex thoroughly and allow the layers to separate. The PFB-ester derivative will partition into the upper hexane layer.

  • Analysis: Carefully transfer the hexane layer to a clean GC vial for injection.

Self-Validation:

  • Confirm derivative formation via GC-MS by observing the characteristic mass spectrum of the PFB-ester.

  • Demonstrate enhanced sensitivity by comparing the signal-to-noise ratio of the derivatized analyte on a GC-ECD or GC-MS(NICI) with the underivatized analyte on a standard detector (e.g., FID).

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization aims to attach a "tag" to the this compound molecule that is either strongly UV-absorbing (a chromophore) or fluorescent (a fluorophore).

Fluorescent Derivatization for Ultra-Sensitive Detection

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection.[15] Dansyl chloride is a widely used derivatizing reagent that reacts with alcohols to produce highly fluorescent dansyl esters.[16][17]

Dansylation Reaction: The reaction of dansyl chloride with alcohols is typically carried out under basic conditions.

Dansylation_Reaction cluster_reactants Reactants cluster_products Products Analyte R-OH (this compound) Derivative Dansyl-O-R (Fluorescent Ester) Analyte->Derivative Dansylation Byproduct HCl Analyte->Byproduct Reagent Dansyl Chloride Reagent->Derivative Reagent->Byproduct Catalyst Base (e.g., DMAP) Catalyst->Derivative

Caption: Dansylation of an Alcohol.

Protocol 3: Fluorescent Labeling with Dansyl Chloride

This protocol describes the derivatization of this compound with dansyl chloride for HPLC with fluorescence detection.[16][18]

Materials:

  • This compound standard or sample extract.

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Derivatization buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5).

  • Quenching reagent (e.g., a primary amine solution like proline).

  • HPLC-grade solvents for mobile phase.

Procedure:

  • Sample Preparation: The sample can be in a suitable organic solvent or an aqueous solution.

  • Reaction Mixture: In a reaction vial, mix 100 µL of the sample, 100 µL of the derivatization buffer, and 200 µL of the dansyl chloride solution.

  • Incubation: Vortex the mixture and incubate in a heating block at 60°C for 30-60 minutes in the dark.

  • Quenching: Add 50 µL of the quenching reagent to react with the excess dansyl chloride.

  • Analysis: The reaction mixture can be directly injected into the HPLC system, or a liquid-liquid extraction can be performed to clean up the sample.

Self-Validation:

  • Analyze the derivatized sample using an HPLC system equipped with a fluorescence detector (e.g., excitation at ~340 nm and emission at ~520 nm for dansyl derivatives).

  • Compare the peak area and signal-to-noise ratio of the derivatized analyte to an underivatized sample analyzed with a UV detector to quantify the enhancement in sensitivity.

UV-Visible Derivatization for Enhanced Absorbance

If a fluorescence detector is not available, derivatization can be used to introduce a strong chromophore for enhanced UV-Vis detection. Benzoyl chloride is a common reagent that reacts with alcohols to form benzoyl esters, which have a strong UV absorbance around 230 nm.[15]

Protocol 4: UV-Vis Labeling with Benzoyl Chloride

Materials:

  • This compound standard or sample extract.

  • Benzoyl chloride.

  • Anhydrous pyridine.

  • HPLC-grade solvents.

Procedure:

  • Sample Preparation: The sample should be dry and dissolved in a small volume of anhydrous pyridine.

  • Reagent Addition: Add a 10-fold molar excess of benzoyl chloride to the sample solution.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or gently heat to 50-60°C for 30 minutes to expedite the reaction.

  • Cleanup: Evaporate the pyridine and excess benzoyl chloride under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

  • Analysis: Inject the sample into the HPLC system and monitor the effluent at approximately 230 nm.

Self-Validation:

  • Obtain a UV spectrum of the derivatized product to confirm the absorbance maximum.

  • Compare the limit of detection of the derivatized analyte with that of the underivatized compound to demonstrate the improvement in sensitivity.

Conclusion

The derivatization of this compound is a critical step for achieving sensitive and robust analytical methods. For GC-MS analysis, silylation with reagents like MSTFA effectively increases volatility and improves peak shape. For enhanced sensitivity with specific GC detectors, acylation with PFBCl is the method of choice. For HPLC analysis, fluorescent derivatization with dansyl chloride provides a significant boost in sensitivity, while derivatization with benzoyl chloride offers a viable alternative for enhanced UV-Vis detection. The choice of the optimal derivatization strategy will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The protocols provided in this application note serve as a comprehensive starting point for method development and can be further optimized to meet specific analytical needs.

References

  • St-Gelais, A., et al. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B, 879(17-18), 1375-1383. Available from: [Link]

  • Re, D. E., & De, D. (2011). Fluorescent high-performance liquid chromatography assay for lipophilic alcohols. Analytical Biochemistry, 419(1), 68-74. Available from: [Link]

  • St-Gelais, A., et al. (2010). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. Available from: [Link]

  • Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(18), 7599-7606. Available from: [Link]

  • Regis Technologies. Silylation Reagents. Available from: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available from: [Link]

  • Mondal, T. (2016). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 7(9), 3538-3548.
  • Regis Technologies. GC Derivatization Reagents. Available from: [Link]

  • Restek. GC Derivatization. Available from: [Link]

  • Regis Technologies. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available from: [Link]

  • Zhang, L. Y., et al. (2005). Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection. Chinese Journal of Analytical Chemistry, 33(8), 1131-1134.
  • Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PubMed. Available from: [Link]

  • St-Gelais, A., et al. (2011). An examination of pentafluorobenzoyl derivatization strategies for the analysis of fatty alcohols using gas chromatography/electron capture negative ion chemical ionization-mass spectrometry. PubMed. Available from: [Link]

  • D'Orazio, G., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • University of California, Santa Barbara. Preparation of TMS Derivatives for GC/MS. Available from: [Link]

  • Li, D., et al. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl).
  • Al-Dirbashi, O. Y., & Jacob, M. (2022). High Performance Liquid Chromatography with Fluorescence Detection Methods. Encyclopedia. Available from: [Link]

  • Tang, Z., & Guengerich, F. P. (2010). Dansylation of Unactivated Alcohols for Improved Mass Spectral Sensitivity and Application to Analysis of Cytochrome P450 Oxidation Products in Tissue Extracts. ResearchGate. Available from: [Link]

  • El-Shaheny, R. N., et al. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and biogenic amines. Journal of Advanced Scientific Research, 3(4), 18-33.
  • Pastor, I. M., & Yus, M. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Available from: [Link]

  • D'Orazio, G., et al. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. PubMed. Available from: [Link]

  • Al-Soud, Y. A., & Ali, I. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 872.
  • Li, Y., et al. (2021). Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer. Organic Chemistry Frontiers, 8(15), 4057-4062.
  • Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

  • Vedejs, E., & Daugulis, O. (2004). Acylation of Alcohols and Amines. Science of Synthesis, 2004/1, 15-38.
  • Tuesta, A. J., & Albo, Y. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. Available from: [Link]

  • HTA. Derivatization in HPLC. Available from: [Link]

  • Liu, R. H., & Gfeller, K. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(4), 289-307.
  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(9), 2085.
  • Pawliszyn, J. (2011). Derivatization Methods in GC and GC/MS. Semantic Scholar. Available from: [Link]

Sources

Troubleshooting & Optimization

troubleshooting common side reactions in Grignard synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Synthesis & Troubleshooting

Subject: Advanced Troubleshooting for Organomagnesium Synthesis Agent: Senior Application Scientist, Process Chemistry Division Status: Active Ticket Audience: R&D Chemists, Process Engineers

Welcome to the Grignard Technical Support Hub

You are likely here because your Grignard reaction has failed to initiate, stalled, or produced a complex impurity profile. This guide moves beyond basic textbook instructions to address the causality of failure modes. We treat the Grignard reaction not as a simple recipe, but as a sensitive equilibrium of surface physics, radical kinetics, and Schlenk equilibria.

Module 1: Initiation Failures (The "Dead Reaction")

Symptom: You have added the halide to the magnesium, but there is no exotherm, no turbidity, and no color change. Root Cause: Passivation of the Magnesium surface (


 layer) preventing electron transfer from metal to the organic halide (

).[1][2][3]
Troubleshooting Protocol: The Entrainment Method

Do not simply add more iodine. If standard activation fails, use the 1,2-Dibromoethane Entrainment method. This is chemically superior to Iodine because it continuously exposes fresh Mg surfaces while generating innocuous byproducts (ethylene gas).

Step-by-Step Recovery:

  • Stop adding your substrate. Accumulating unreacted

    
     is dangerous (induction period explosion risk).
    
  • The "Entrainment" Shot:

    • Add fresh Mg turnings (approx. 5-10% of total mass) to the stalled mixture.

    • Add 0.1–0.5 equivalents of 1,2-dibromoethane (relative to Mg).

    • Observation: Look for vigorous bubbling (ethylene gas evolution). This indicates the oxide layer is being chemically etched.

  • Restart: Once bubbling is observed, resume slow addition of your substrate. The fresh Mg surface is now active.

Visual Logic: Initiation Troubleshooting Tree

InitiationLogic Start Issue: Reaction Won't Start CheckMg Is Mg Surface Shiny? Start->CheckMg MechAct Mechanical Activation (Dry Stir/Crush under N2) CheckMg->MechAct No (Oxidized) Solvent Check Solvent Moisture (Karl Fischer < 100ppm?) CheckMg->Solvent Yes ChemAct Chemical Activation MechAct->ChemAct Iodine Method A: Iodine (I2) Visual: Purple -> Colorless ChemAct->Iodine DBE Method B: 1,2-Dibromoethane Visual: Ethylene Bubbles ChemAct->DBE Iodine->Solvent Still Fails DBE->Solvent Still Fails End End Solvent->End If Wet: Abort & Dry

Caption: Decision tree for diagnosing and resolving initiation latency in Grignard formation.

Module 2: The Wurtz Coupling Menace (Impurity )

Symptom: GC/LC-MS shows significant dimer formation (


) and low yield of Grignard reagent.
Root Cause:  Localized high concentration of 

at the Mg surface. The generated radical

reacts with unreacted

instead of the Mg surface.

Mechanism:




[4]

Corrective Actions:

  • Dilution is Key: The concentration of

    
     in the feed solution should be low (e.g., 1M to 3M).
    
  • Addition Rate: The rate of addition must match the rate of consumption. If you add

    
     faster than it reacts, 
    
    
    
    pools, favoring the Wurtz coupling.
  • Temperature: Lower temperatures generally favor Grignard formation over Wurtz coupling, provided the reaction remains initiated.

Data: Impact of Addition Rate on Purity

VariableFast Addition (Bolus)Slow Addition (Dropwise)
Local [R-X] HighLow
Dominant Pathway Wurtz Coupling (

)
Grignard Formation (

)
Typical Yield Loss 15–30%< 5%
Exotherm Risk CriticalControlled

Module 3: "Wrong Product" (Reduction vs. Addition)

Symptom: Reaction with a ketone yields an alcohol with the same carbon count as the ketone (Reduction) or recovers the starting ketone (Enolization), rather than the expected addition product.

Root Cause:

  • Reduction: If your Grignard reagent has

    
    -hydrogens (e.g., Isopropyl-MgBr), it can act as a hydride donor via a 6-membered transition state.[5]
    
  • Enolization: If the ketone is sterically hindered, the Grignard acts as a base rather than a nucleophile.[5]

The Solution: Cerium(III) Chloride (The Luche Modification)

Adding anhydrous


 suppresses basicity and reducing potential, favoring 1,2-addition.

Protocol (Luche-Grignard):

  • Dry

    
     at 
    
    
    
    under high vacuum for 2 hours (Crucial: must be anhydrous).
  • Suspend

    
     in THF and stir for 1 hour.
    
  • Add the ketone/aldehyde to the

    
     slurry.
    
  • Cool to

    
     or 
    
    
    
    .
  • Add the Grignard reagent.[2][3][5][6][7][8] The organocerium species formed in situ is more nucleophilic and less basic.

Visual Logic: Competing Pathways

CompetingPathways cluster_0 Desired Path cluster_1 Side Reactions Reagents Ketone + Grignard (R-MgX) Addition Nucleophilic Addition (Tertiary Alcohol) Reagents->Addition Sterically Unhindered Reduction Beta-Hydride Transfer (Secondary Alcohol) Reagents->Reduction Beta-Hydrogens Present (e.g., iPrMgBr) Enolization Deprotonation (Recovered Ketone) Reagents->Enolization Bulky Ketone / High Temp Mitigation Solution: Add CeCl3 (Favors Addition) Reduction->Mitigation Enolization->Mitigation

Caption: Mechanistic divergence in Grignard reactions. Steric bulk and beta-hydrogens drive side reactions.

Module 4: Quality Control (Titration)

Symptom: Inconsistent yields between batches. Root Cause: Assuming commercial or synthesized Grignard is exactly the labeled molarity. Degradation over time is common.

The Gold Standard: Knochel Titration Do not rely on simple acid-base titration (which counts hydroxides/oxides as active base). Use the LiCl/Iodine method which is specific to the Carbon-Magnesium bond.

Protocol:

  • Weigh accurately

    
     mg of Iodine (
    
    
    
    ) into a dry vial.
  • Dissolve in 3-5 mL of 0.5M

    
     in anhydrous THF. (The 
    
    
    
    solubilizes the
    
    
    formed).
  • Titrate your Grignard reagent into this solution dropwise at

    
    .
    
  • Endpoint: The brown solution turns suddenly colorless.

  • Calculation:

    
    .
    

References

  • Knochel, P., et al. (2006).[2] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

  • BenchChem Technical Support. (2025). Application Notes for the Activation of Magnesium with 1,2-Dibromoethane.

  • Sigma-Aldrich. Grignard Reagents: Preparation and Safety Guide.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society.[2]

Sources

optimizing temperature and reaction time for 2-(4-butylphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-butylphenyl)ethanol. We will explore the optimization of critical reaction parameters—temperature and reaction time—and offer a comprehensive troubleshooting guide in a practical question-and-answer format. Our approach is grounded in the principles of the Grignard reaction, a robust and versatile method for carbon-carbon bond formation, which is well-suited for this synthesis.

The synthesis of this compound is achieved through the reaction of a 4-butylphenylmagnesium halide (a Grignard reagent) with ethylene oxide. This reaction proceeds via a nucleophilic attack of the Grignard reagent on the epoxide ring, followed by an acidic workup to yield the desired primary alcohol.[1][2][3]

I. Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines a general procedure adaptable for laboratory-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive Grignard reagent.[4][5]

Part A: Formation of 4-butylphenylmagnesium bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[5]

  • Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the magnesium turnings to activate the surface.[5] In the dropping funnel, prepare a solution of 4-bromo-n-butylbenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Grignard Formation: Add a small portion of the 4-bromo-n-butylbenzene solution to the magnesium turnings. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color.[6] Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with Ethylene Oxide
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath.

  • Ethylene Oxide Addition: Ethylene oxide, a gas at room temperature, should be condensed and dissolved in a cold, anhydrous solvent (e.g., THF) before being added slowly to the stirred Grignard solution. The addition should be controlled to maintain the reaction temperature below 10°C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.

Part C: Workup and Purification
  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

II. Optimization of Temperature and Reaction Time

Optimizing temperature and reaction time is crucial for maximizing the yield and purity of this compound. The following table summarizes the key considerations for each stage of the synthesis.

StageParameterOptimal RangeRationale & Scientific Insights
Grignard Formation TemperatureInitiation at RT, then gentle refluxInitiation may require gentle heating. Once started, the reaction is exothermic; a controlled reflux prevents solvent loss and side reactions.[6]
Reaction Time1-2 hours post-additionEnsures complete consumption of the aryl halide. Prolonged heating can lead to reagent decomposition.[7]
Reaction with Ethylene Oxide Temperature0°C to 10°CThe reaction is highly exothermic. Low temperatures control the reaction rate, minimizing side reactions such as the formation of ethylene bromohydrin.[8]
Reaction Time1-3 hours post-additionAllows the reaction to proceed to completion. Monitoring by TLC can determine the optimal time.
Workup Temperature0°C (Quenching)Quenching is an exothermic process. Low temperatures prevent potential side reactions of the product.[4]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate. What are the likely causes and how can I fix it?

A1: Failure to initiate is a common problem, typically due to:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[4][5]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] Gentle heating with a heat gun can also help initiate the reaction.[6]

  • Impure Reagents: The 4-bromo-n-butylbenzene should be pure and free of any acidic impurities.

Q2: The yield of my desired product is low. What are the potential reasons?

A2: Low yields can stem from several factors:

  • Incomplete Grignard Formation: If the Grignard reagent was not fully formed, the subsequent reaction will be inefficient.

  • Side Reactions: The most common side reaction is Wurtz coupling, where two aryl groups couple together. This can be minimized by slow addition of the halide during Grignard formation.[6]

  • Reaction with Oxygen: Exposure to air will oxidize the Grignard reagent. Maintain a positive pressure of inert gas throughout the reaction.[4]

  • Loss During Workup: Ensure thorough extraction of the aqueous layer during the workup, as the product may have some water solubility.[4]

Q3: I observe the formation of significant byproducts. What are they and how can I avoid them?

A3: Besides Wurtz coupling products, you may encounter:

  • Ethylene Bromohydrin: This can form if the Grignard reagent acts as a Lewis acid to open the epoxide ring, followed by reaction with the bromide ion.[8] Maintaining a low reaction temperature during the addition of ethylene oxide can suppress this side reaction.

  • Unreacted Starting Material: This indicates either incomplete Grignard formation or insufficient reaction time.

Q4: How critical is the temperature control during the addition of ethylene oxide?

A4: It is extremely critical. The reaction of Grignard reagents with epoxides is highly exothermic.[9] Poor temperature control can lead to a runaway reaction and favor the formation of byproducts. Adding the ethylene oxide solution slowly to a cooled Grignard solution is essential for a high-yielding and clean reaction.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the synthesis of this compound.

SynthesisWorkflow cluster_grignard Part A: Grignard Formation cluster_reaction Part B: Reaction with Epoxide cluster_workup Part C: Workup & Purification A1 Activate Mg with I₂ A2 Add 4-bromo-n-butylbenzene in anhydrous ether/THF A1->A2 A3 Initiate & Reflux A2->A3 A4 Grignard Reagent Formed A3->A4 B1 Cool Grignard to 0°C A4->B1 Proceed to Reaction B2 Slowly add Ethylene Oxide B1->B2 B3 React for 1-3h B2->B3 B4 Alkoxide Intermediate B3->B4 C1 Quench with aq. NH₄Cl B4->C1 Proceed to Workup C2 Extract with Ether/EtOAc C1->C2 C3 Dry & Concentrate C2->C3 C4 Purify (Chromatography/Distillation) C3->C4 C5 Pure this compound C4->C5

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving common issues during the synthesis.

Troubleshooting Start Problem Encountered P1 Low or No Product Yield Start->P1 P2 Significant Byproducts Start->P2 P3 Reaction Fails to Start Start->P3 C3 Incomplete Grignard Formation? - Titrate reagent before use - Ensure full Mg consumption P1->C3 Check Grignard quality C4 Side Reactions? - Slow halide addition - Maintain low temp during epoxide addition P1->C4 Review reaction conditions C5 Workup Loss? - Perform multiple extractions P1->C5 Optimize workup C6 Identify Byproducts (GC-MS/NMR): - Wurtz coupling -> Slower addition - Ethylene Bromohydrin -> Lower temp P2->C6 Analyze crude mixture C1 Check for Moisture: - Flame-dry glassware - Use anhydrous solvents P3->C1 Is system dry? C2 Activate Mg Surface: - Add I₂ or 1,2-dibromoethane - Gently heat P3->C2 Is Mg active?

Caption: Troubleshooting decision tree for Grignard synthesis issues.

References
  • Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Benchchem. (n.d.). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis.
  • Vaia. (n.d.). Show how you would synthesize the following alcohols by adding Grignard reagents to ethylene oxide. 2-phenylethanol 4-methylpentan-1-ol.
  • Filo. (2024, February 26). The synthesis of given alcohol 2 -phenylethanol by adding Grignard reagen...
  • Benchchem. (n.d.). optimizing temperature and addition rate for Grignard reagent synthesis.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.
  • LibreTexts Chemistry. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.
  • Allen, C. F. H. (n.d.). Ethylene oxide when treated with Grignared reagent yeild.
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main.

Sources

removing unreacted starting materials from the product mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials (SM) from Product Mixtures Role: Senior Application Scientist Status: Online | Ticket ID: PUR-001-SM

Triage: The Purification Decision Matrix

Before initiating any protocol, you must characterize the physicochemical difference between your Product (P) and Starting Material (SM).[1] Do not default to flash chromatography if a scalable workup will suffice.

Strategic Workflow

Use the following logic gate to determine the most efficient removal strategy.

PurificationLogic Start START: Analyze SM vs Product AcidBase Is SM Acidic/Basic? Start->AcidBase Extraction PROTOCOL A: Acid-Base Extraction AcidBase->Extraction Yes Polarity Is u0394Rf > 0.15? AcidBase->Polarity No Flash PROTOCOL B: Flash Chromatography Polarity->Flash Yes Trace Is SM < 10% (Trace)? Polarity->Trace No (Co-elution) Scavenge PROTOCOL C: Chemoselective Scavenging Trace->Scavenge Yes (Functional Group Present) Cryst PROTOCOL D: Crystallization Trace->Cryst No (Isomers/Non-functionalized)

Figure 1: Decision matrix for selecting the optimal purification method based on physicochemical properties.

Protocol A: Acid-Base Extraction (The Scalable Solution)

Scenario: Your SM contains an ionizable group (amine, carboxylic acid, phenol) that the product lacks (or vice versa). Why this fails: Users often neglect the Henderson-Hasselbalch equation. To extract 99.9% of an amine (


) into the aqueous phase, the pH must be at least 2 units below the 

.
Troubleshooting Q&A

Q: I did an acid wash, but the amine SM is still in my organic layer. Why? A: You likely formed a "lipophilic salt." If you use a weak acid (like 1M acetic acid) or a non-polar solvent (DCM), the protonated amine-acetate ion pair may remain soluble in the organic layer.

  • Fix: Switch to a strong mineral acid (1M HCl) and a more polar organic solvent (EtOAc) to force the salt into the aqueous phase.

Q: My product is acid-sensitive. How do I remove an amine SM? A: Use a Solid-Supported Scavenger (See Protocol C) or a buffered extraction at pH 5–6 (citrate buffer), though this requires multiple washes.

Protocol B: Chromatography (The Workhorse)

Scenario: SM and Product are both neutral, but have different polarities. Core Concept: Resolution (


). You need 

(Column Volumes)

for baseline separation.
Critical Data: Solvent Strength & Selectivity
Solvent ClassSelectivity MechanismBest For...[1]Green Replacement
Protonic H-Bond DonorAlcohols, AmidesEthanol / 2-Propanol
Dipolar Aprotic Dipole-DipoleKetones, NitrilesEthyl Acetate / Acetone
Chlorinated Dispersion/Weak H-BondGeneral PurposeAvoid if possible (Try 3:1 EtOAc:EtOH)
Troubleshooting Q&A

Q: My SM and Product co-elute (Rf difference < 0.1). Increasing column size didn't help. A: You have a Selectivity problem, not an Efficiency problem. Adding more silica (Efficiency) only helps if there is some separation. If


 (selectivity is identical), no amount of silica will separate them.
  • The Protocol:

    • Change the "Strong" Solvent: If using Hexane/EtOAc, switch to Hexane/Acetone or DCM/MeOH.

    • Change the Stationary Phase: Switch from Silica (Normal Phase) to C18 (Reverse Phase) or Amine-functionalized silica.

    • Check TLC Plate Hydration: Baked TLC plates are drier than bulk silica.[2] If your TLC shows separation but the column doesn't, your bulk silica might be too "wet" (deactivated). Add 0.1% water to your mobile phase to equilibrate.

Q: The SM "streaks" or tails into the product fraction. A: This is usually due to active sites (silanols) on the silica interacting with polar groups on the SM.

  • Fix: Add a modifier to the mobile phase.

    • For Basic SM (Amines): Add 1% Triethylamine (TEA) or

      
      .
      
    • For Acidic SM: Add 0.5% Acetic Acid or Formic Acid.

Protocol C: Chemoselective Scavenging (The Sniper)

Scenario: You have <10% unreacted SM remaining. The SM has a reactive handle (electrophile or nucleophile). Why use this: It eliminates the need for a second column and prevents yield loss associated with crystallization.

Scavenger Selection Guide
Unreacted SM TypeFunctional GroupRecommended Scavenger ResinMechanism
Nucleophile

or

Amine
Isocyanate or Aldehyde resinForms Urea or Imine
Nucleophile Thiol (-SH)Maleimide or Carbonate resinMichael Addition
Electrophile Acid Chloride / IsocyanateTrisamine (Primary Amine) resinAmide/Urea formation
Electrophile Aldehyde / KetoneTosyl Hydrazide resinHydrazone formation
Metal Catalyst Pd, Rh, RuThiol or Thiourea (e.g., SiliaMetS)Chelation
Workflow Diagram

Scavenging Mix Crude Mixture (Product + Trace SM) AddResin Add Excess Resin (2-4 equiv vs SM) Mix->AddResin Incubate Incubate (1-4 hours, Agitate) AddResin->Incubate Filter Filtration (Fritted funnel) Incubate->Filter Result Pure Product (Filtrate) Filter->Result Liquid Waste Resin-SM Adduct (Solid Waste) Filter->Waste Solid

Figure 2: General workflow for solid-supported scavenging purification.

Troubleshooting Q&A

Q: I added the scavenger, but the SM is still there after 4 hours. A: Kinetics in heterogeneous phases are slower than solution phase.

  • Fix 1: Increase temperature. Most resins are stable up to 60°C.

  • Fix 2: Solvent Swelling. Ensure the solvent swells the resin (polystyrene backbones need DCM, THF, or Toluene; they shrink in MeOH or Water, blocking active sites).

Protocol D: Crystallization (The Art)

Scenario: Solid product with high melting point; SM is an impurity preventing lattice formation.

Troubleshooting Q&A

Q: My product "oils out" (forms a liquid blob) instead of crystallizing. A: This occurs when the separation temperature is above the melting point of the solvated product.[3][4]

  • The Protocol:

    • Re-heat to dissolve the oil.

    • Add a Seed Crystal at a temperature slightly below the saturation point.

    • Slow Down Cooling: Insulate the flask. Rapid cooling traps impurities and promotes oiling.

    • Change Solvent: The boiling point of your solvent is likely too close to the melting point of your solid. Switch to a lower-boiling solvent.

Q: The crystals formed, but they still contain SM (NMR shows 5-10%). A: The SM likely co-crystallized or was trapped in the lattice (occlusion).

  • Fix: Perform a Trituration (slurry wash) instead of full recrystallization. Suspend the solid in a solvent where the SM is soluble but the Product is not (e.g., cold diethyl ether or pentane) and sonicate, then filter.

References

  • Biotage. (2023).[5][6] Strategies for the Removal of Impurities using Isolute Phase Separators and Scavengers. Retrieved from [Link]

  • Teledyne ISCO. (2022). Flash Chromatography Troubleshooting Guide: Resolving Co-elution and Peak Tailing. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

challenges in scaling up the synthesis of 2-(4-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up 2-(4-Butylphenyl)ethanol

Product Identity: this compound (CAS: 5406-86-0) Synonyms: p-Butylphenethyl alcohol, 2-(4-n-butylphenyl)ethanol. Application: Pharmaceutical Intermediate, Fragrance Ingredient (Lily of the Valley profile).

Executive Summary: The Scale-Up Landscape

As a Senior Application Scientist, I often see processes fail not because the chemistry is wrong, but because the physics of scale-up—heat transfer, mass transfer, and mixing dynamics—are ignored.

For This compound , you are likely choosing between two routes:

  • Friedel-Crafts Hydroxyethylation: Direct reaction of butylbenzene with ethylene oxide (EO) and AlCl₃.

    • Verdict: High volume, low cost, but chemically "dirty" (ortho/para isomer mixtures, difficult purification).

  • Grignard Ethoxylation: Reaction of 4-butylphenylmagnesium bromide with EO.

    • Verdict: The gold standard for pharmaceutical/high-purity applications. It guarantees regioselectivity (100% para) but introduces significant process safety hazards (exotherms) and workup challenges (emulsions).

This guide focuses on the Grignard Route , as it presents the most complex engineering challenges for researchers transitioning from gram to kilogram/ton scale.

Module 1: Critical Process Parameters (CPPs) & Route Logic

Q: Why is the Grignard route preferred despite the safety costs?

A: Regioselectivity. The Friedel-Crafts route yields a mixture of ortho- and para- isomers (typically 30:70 to 40:60). Separating the ortho- isomer (bp ~145°C at 10 mmHg) from the para- isomer (bp ~152°C at 10 mmHg) requires high-efficiency fractional distillation (50+ theoretical plates), which is energy-intensive and leads to yield loss via thermal degradation. The Grignard route starts with 4-butylbromobenzene, locking in the para- substitution.

Q: What are the "Showstopper" impurities in this synthesis?

A:

  • 4,4'-Dibutylbiphenyl (Wurtz Dimer): Formed during Grignard preparation if local concentration of halide is high or mixing is poor. Extremely difficult to separate as it has high lipophilicity and a high boiling point.

  • 4-Butylstyrene: Formed via dehydration of the alcohol during acidic workup or high-temperature distillation.

  • Poly-ethoxylated oligomers: Formed if EO is present in excess during the quench or if the reaction mixture is too basic/acidic.

Module 2: Grignard Formation & Safety

The Reaction: 4-Butylbromobenzene + Mg -> 4-Butylphenylmagnesium bromide

Q: We are seeing a delayed exotherm. How do we prevent a runaway?

A: You are experiencing the "Induction Period Trap."

  • Cause: The magnesium surface is passivated (oxide layer).[1] If you add a large portion of halide before initiation, the reaction will eventually start all at once, releasing the accumulated heat of reaction (~300-400 kJ/mol) instantaneously.

  • Solution:

    • Heel Method: Keep 5-10% of the reacted Grignard solution from a previous successful batch in the reactor. This "seeds" the reaction.[2]

    • DIBAL-H Activation: Add a trace (1-2 mol%) of DIBAL-H or Iodine to the Mg/THF slurry to strip the oxide layer.

    • Wait for the Kick: Do not start the main feed until you see a temperature spike (initiation).

    • Feed Control: Switch to "Semi-Batch" mode. Feed the halide solution slowly.[3] The rate of addition should be controlled by the cooling capacity of your jacket. If the temperature drops when you stop the feed, the reaction is mass-transfer limited (safe). If it keeps rising, you have accumulation (unsafe).

Q: The mixture becomes incredibly viscous. Can we add more solvent?

A: Yes, but choose wisely.

  • Issue: Grignard reagents, especially aryl ones with alkyl chains, aggregate in THF.

  • Fix: Use a THF/Toluene mixture (1:1) . Toluene breaks up the coordination polymers of the Grignard species, reducing viscosity and improving heat transfer. This also helps later in the workup by keeping the organic phase distinct.

Module 3: The Ethoxylation Step (The Hazard Zone)

The Reaction: R-MgBr + Ethylene Oxide -> R-CH2-CH2-OMgBr

Q: How do we safely handle Ethylene Oxide (EO) at scale?

A: EO is a gas at room temperature (bp 10.7°C) and explosive.

  • Temperature: Cool the Grignard solution to -5°C to 0°C .

  • Addition: Add EO as a liquid (chilled) or gas (sparged) slowly.

  • The "Second Exotherm": The reaction of Grignard with EO is slow at 0°C. You will see an exotherm upon addition (solvation heat), but the chemical reaction heat often delays until you warm the mixture.

    • Protocol: Add EO cold -> Stir 1 hr -> Slowly ramp to 20-25°C. Watch for the exotherm during the ramp. Do not ramp if you suspect unreacted EO accumulation.

Module 4: Workup & Purification

Q: The quench resulted in a solid "rock" or a thick emulsion. What happened?

A: You formed Magnesium Hydroxide/Bromide salts that are insoluble in the organic phase but form a gel with water.

  • The Fix (The "Fieser" or Ammonium Chloride method):

    • Do not dump the reaction into water.

    • Reverse Quench: Slowly pour the reaction mixture into a chilled solution of 10% Sulfuric Acid or Saturated Ammonium Chloride .

    • Acid Choice: For this molecule, dilute H₂SO₄ is better than HCl because it dissolves Mg salts more effectively and prevents the "rag layer." Keep pH < 2 to ensure Mg is fully solubilized as Mg²⁺.

Q: How do we purify the final oil?

A: Distillation is required, but the boiling point is high (~150°C @ 10 mmHg).

  • Risk: Prolonged heating causes dehydration to 4-butylstyrene .

  • Protocol:

    • Wiped Film Evaporator (WFE): Ideal for scale. Minimizes residence time.

    • Vacuum: Must be < 5 mmHg.

    • Stabilizer: Add 500 ppm of BHT or Sodium Carbonate to the pot to neutralize trace acid and prevent dehydration/polymerization.

Visualizing the Process

Figure 1: Synthesis Workflow & Critical Control Points

G Start Raw Material: 4-Butylbromobenzene (Check Isomer Purity >99%) Mg_Act Mg Activation (THF/Toluene) CCP1: Initiation Verification Start->Mg_Act Grignard Grignard Formation (Exothermic) Mg_Act->Grignard Controlled Feed EO_Add Ethylene Oxide Addition (-5°C to 0°C) CCP2: Accumulation Control Grignard->EO_Add Cooling Required Wurtz Impurity: 4,4'-Dibutylbiphenyl (Wurtz Dimer) Grignard->Wurtz High Conc. / Poor Mixing WarmUp Warm to 25°C (Reaction Completion) EO_Add->WarmUp Watch Exotherm Quench Reverse Quench into H2SO4 (pH < 2) WarmUp->Quench Sep Phase Separation (Remove Aqueous Mg Salts) Quench->Sep Distill Vacuum Distillation (<5 mmHg, Wiped Film) Sep->Distill Final Product: this compound Distill->Final Styrene Impurity: 4-Butylstyrene (Dehydration) Distill->Styrene High Temp / Acidic Pot

Caption: Process flow for Grignard-based synthesis highlighting Critical Control Points (CCPs) for safety and impurity management.

Troubleshooting & Data Summary

Table 1: Troubleshooting Common Scale-Up Failures
SymptomProbable CauseCorrective Action
No initiation of Grignard Passivated Mg surface; Wet solvent.Add Iodine crystal or DIBAL-H. Do not add more halide. Dry solvent to <50 ppm water.
Sudden temp spike during EO addition EO accumulation; Cooling failure.Stop addition immediately. Apply max cooling. Ensure agitation is vigorous (Re > 10,000).
"Rag layer" during extraction Mg(OH)₂ precipitation; Amphiphilic product.Add dilute H₂SO₄ to dissolve solids. Add brine to increase aqueous density. Filter through Celite if necessary.[4]
Product smells like styrene Thermal elimination during distillation.Reduce pot temperature (improve vacuum). Add Na₂CO₃ trace to pot.
Low Yield (<70%) Wurtz coupling (Dimerization).Dilute halide feed. Increase stirring speed. Lower Grignard formation temperature.
Table 2: Key Physical Properties for Engineering
ParameterValueRelevance
Molecular Weight 178.27 g/mol Stoichiometry calculations.
Boiling Point ~152°C @ 10 mmHgRequires high vacuum for purification.
Ethylene Oxide BP 10.7°CRequires chilled condensers/scrubbers.
Reaction Enthalpy (Grignard) -320 kJ/mol (Est.)High cooling capacity required (~10 kW/kg/hr dosing).
Reaction Enthalpy (EO Step) -90 kJ/mol (Est.)Moderate cooling, but rapid kinetics.

References

  • Mettler Toledo. (2025). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from

  • American Chemical Society (ACS). (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Chemical Health & Safety. Retrieved from

  • Ullmann's Encyclopedia. (2025). Ethylene Oxide: Industrial Synthesis and Grignard Reactions. Retrieved from

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide. Retrieved from

  • ChemicalBook. (2026). 2-(4-tert-Butylphenyl)ethanol Properties and Synthesis. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Assignment for 2-(4-n-Butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectral assignment for 2-(4-n-butylphenyl)ethanol (CAS 24142-77-6), a key intermediate in the synthesis of pharmaceuticals and specialty fragrances. We compare its NMR profile against its structural parent, 2-phenylethanol , and its common isomer, 2-(4-tert-butylphenyl)ethanol .

Why this comparison matters: In drug development, distinguishing linear alkyl chains from branched isomers (n-butyl vs. tert-butyl) is critical for establishing structure-activity relationships (SAR) and ensuring regulatory compliance regarding impurities. This guide evaluates spectral "performance" in terms of resolution, peak separation, and solvent-dependent signal enhancement.

Part 1: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following protocol utilizes internal validation steps.

Materials & Preparation[1][2][3][4][5]
  • Target Analyte: 2-(4-n-butylphenyl)ethanol (>98% purity).

  • Solvents:

    • System A (Standard): Chloroform-d (

      
      , 99.8% D) + 0.03% TMS (v/v).
      
    • System B (Labile Proton Detection): DMSO-

      
       (99.9% D).
      
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (recommended for clear splitting of aromatic multiplets).

Step-by-Step Acquisition Workflow
  • Sample Preparation (Concentration Check):

    • Dissolve 10-15 mg of analyte in 0.6 mL of solvent.

    • Validation Check: Ensure the solution height in the 5mm tube is exactly 4.5 cm to match the coil length, preventing field inhomogeneity artifacts.

  • Shimming & Locking:

    • Lock on deuterium signal.[1][2]

    • Perform automated gradient shimming (TopShim or equivalent).

    • Validation Check: The TMS linewidth must be <0.5 Hz before acquisition proceeds.

  • Acquisition Parameters:

    • 1H NMR: Pulse angle 30°, Relaxation delay (D1) = 1.0 s (standard) or 5.0 s (quantitative). Scans (NS) = 16.

    • 13C NMR: Power-gated decoupling (Waltz-16), D1 = 2.0 s, Scans = 512.

Part 2: 1H NMR Spectral Assignment & Comparison

Comparative Chemical Shift Data

The following table contrasts the target molecule with its non-alkylated parent and its branched isomer.

Table 1: 1H NMR Chemical Shift Comparison (in


, 400 MHz) 
MoietyProton Label2-(4-n-butylphenyl)ethanol (Target)2-phenylethanol (Analog)2-(4-tert-butylphenyl)ethanol (Isomer)
Aromatic Ar-H (ortho to alkyl)7.15 ppm (d) 7.20-7.35 ppm (m)7.35 ppm (d)
Aromatic Ar-H (meta to alkyl)7.12 ppm (d) 7.20-7.35 ppm (m)7.18 ppm (d)
Ethanol Chain -CH2-CH2 -OH3.85 ppm (t) 3.86 ppm (t)3.84 ppm (t)
Ethanol Chain Ar-CH2 -CH2-2.83 ppm (t) 2.89 ppm (t)2.82 ppm (t)
Alkyl Chain Ar-CH2 - (α)2.58 ppm (t) N/AN/A
Alkyl Chain -CH2-CH2 - (β)1.58 ppm (quint) N/AN/A
Alkyl Chain -CH2-CH2 - (γ)1.35 ppm (sext) N/AN/A
Alkyl Chain -CH3 (δ)0.93 ppm (t) N/A1.31 ppm (s, 9H)
Hydroxyl -OH~1.6 ppm (br s) ~1.7 ppm (br s)~1.6 ppm (br s)

(Note: "d" = doublet, "t" = triplet, "m" = multiplet, "s" = singlet. Shifts are approximate relative to TMS at 0.00 ppm.)

Detailed Analysis
The Aromatic Region (Performance Differentiator)[3]
  • Target (n-butyl): Shows a characteristic AA'BB' system (often appearing as two roofed doublets) centered around 7.15 ppm. The electron-donating alkyl group shields the ring protons slightly compared to the unsubstituted phenyl ring.

  • Analog (Phenyl): Displays a complex multiplet (7.20–7.35 ppm) because the magnetic environment of the ortho/meta/para protons overlaps significantly.

  • Differentiation: The collapse of the complex multiplet into a clean AA'BB' pattern confirms para-substitution.

The Alkyl Chain (Isomer Identification)[3]
  • n-Butyl vs. tert-Butyl: This is the critical quality control checkpoint.

    • The n-butyl group presents a resolved aliphatic sequence: a triplet (0.93 ppm), sextet (1.35 ppm), quintet (1.58 ppm), and triplet (2.58 ppm).

    • The tert-butyl isomer lacks this complexity, showing only a massive singlet (integration 9H) at ~1.31 ppm.

    • Performance Note: Low-field spectrometers (300 MHz) may show overlap in the n-butyl central methylenes (1.3-1.6 ppm). High-field (600 MHz) is recommended for precise integration of impurities.

Solvent Effects: vs.

The choice of solvent dramatically affects the visibility of the hydroxyl (-OH) proton.

  • In

    
    :  The -OH proton appears as a broad, exchangeable singlet (variable 1.5–2.0 ppm). It often overlaps with the aliphatic chain or water traces.
    
  • In

    
    :  Hydrogen bonding slows the exchange rate. The -OH signal shifts downfield to ~4.6 ppm  and often resolves into a triplet  (due to coupling with the adjacent 
    
    
    
    ).
    • Recommendation: Use

      
       if confirmation of the primary alcohol functionality is required.
      

Part 3: 13C NMR Spectral Assignment

The 13C spectrum provides the definitive carbon backbone count.

Table 2: 13C NMR Shift Assignment (


) 
Carbon TypeChemical Shift (δ)DEPT-135 PhaseAssignment Logic
Quaternary Ar-C 141.5 ppmInvisibleIpso to butyl chain
Quaternary Ar-C 135.2 ppmInvisibleIpso to ethanol chain
Ar-CH 128.6 ppmPositive (+)Meta to ethanol group
Ar-CH 128.4 ppmPositive (+)Ortho to ethanol group
O-CH2 63.8 ppmNegative (-)Alpha to Oxygen (Deshielded)
Ar-CH2 (Ethanol) 39.1 ppmNegative (-)Benzylic position
Ar-CH2 (Butyl) 35.3 ppmNegative (-)Alpha to Ring
Alkyl-CH2 33.7 ppmNegative (-)Beta to Ring
Alkyl-CH2 22.4 ppmNegative (-)Gamma to Ring
Alkyl-CH3 14.0 ppmPositive (+)Terminal Methyl

Technique Insight (DEPT-135): Using Distortionless Enhancement by Polarization Transfer (DEPT-135) is crucial here.

  • Performance Advantage: It immediately distinguishes the terminal methyl (14.0 ppm, Up) from the backbone methylenes (Down). This proves the chain is linear (n-butyl). A tert-butyl group would show a massive methyl signal (Up) at ~31 ppm and a quaternary carbon (Invisible).

Part 4: Visualization of Logic & Workflow

Structural Verification Logic Flow

This diagram illustrates the decision process for confirming the identity of 2-(4-n-butylphenyl)ethanol against its isomers.

NMR_Logic Start Unknown Sample Spectrum Aromatic Check Aromatic Region (7.0-7.4 ppm) Start->Aromatic Pattern Pattern Type? Aromatic->Pattern Multi Complex Multiplet (Mono-substituted) Pattern->Multi Overlap AA_BB AA'BB' System (Para-substituted) Pattern->AA_BB 2 Doublets Result_Phenyl ID: 2-Phenylethanol Multi->Result_Phenyl Alkyl Check Aliphatic Region (0.8-3.0 ppm) AA_BB->Alkyl ChainType Alkyl Signals? Alkyl->ChainType Singlet Strong Singlet ~1.3 ppm (9H Integration) ChainType->Singlet No Coupling Linear Triplet (0.9) + Multiplets (Linear Chain) ChainType->Linear Coupled System Result_Tert ID: 2-(4-tert-butylphenyl)ethanol Singlet->Result_Tert Result_Target CONFIRMED: 2-(4-n-butylphenyl)ethanol Linear->Result_Target

Caption: Logical decision tree for distinguishing the target n-butyl compound from common structural analogs using 1H NMR splitting patterns.

Experimental Workflow for Impurity Profiling

This diagram outlines the self-validating protocol for preparing and analyzing the sample.

Workflow Prep Sample Prep 10mg in 0.6mL CDCl3 Check Height Check (4.5 cm) Prep->Check Acq Acquisition 1H (16 scans) 13C (512 scans) Check->Acq Process Processing LB=0.3 Hz, Phase, Baseline Acq->Process Validate Validation TMS < 0.5 Hz? Process->Validate Fail Re-Shim Validate->Fail No Pass Analyze Data Validate->Pass Yes Fail->Acq

Caption: Step-by-step experimental workflow ensuring high-quality spectral data suitable for regulatory submission.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79410, 2-(4-tert-butylphenyl)ethanol (Comparative Isomer Data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (General reference for AA'BB' systems and alkyl chain increments).

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[5]

Sources

A Comparative Guide to the Biological Activity of 2-(4-butylphenyl)ethanol and Other Alkylphenols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alkylphenols are a diverse class of organic compounds characterized by a phenol ring substituted with one or more alkyl chains. They are integral to numerous industrial processes, serving as precursors for detergents, additives for fuels and lubricants, and as antioxidants in polymers.[1][2] Their widespread use, however, has led to their emergence as environmental contaminants, prompting extensive research into their biological effects.[3][4] Many alkylphenols, such as 4-nonylphenol and 4-octylphenol, are well-documented endocrine disruptors, capable of mimicking endogenous hormones and interfering with normal physiological processes.[5][6]

This guide focuses on 2-(4-butylphenyl)ethanol, a structurally distinct molecule within this broader class. Unlike common alkylphenols where the alkyl chain is directly attached to the phenolic ring, this compound features a phenethyl alcohol backbone with a butyl substituent on the phenyl ring. This structural nuance—specifically, the absence of a free phenolic hydroxyl group—is critical, as it suggests a departure from the classical biological activities associated with true alkylphenols.

The objective of this document is to provide a comprehensive comparison of the known biological activities of prominent alkylphenols—namely 4-butylphenol, 4-hexylphenol, 4-octylphenol, and 4-nonylphenol—and to leverage this data for a structure-activity relationship (SAR) analysis. Through this lens, we will project the potential biological profile of this compound, highlighting both its likely attenuated risks and its potential therapeutic activities. This guide is intended for researchers, scientists, and drug development professionals, offering a data-driven framework to identify knowledge gaps and guide future experimental investigation.

Section 1: Physicochemical Properties – The Foundation of Biological Activity

The interaction of any compound with a biological system is fundamentally governed by its physicochemical properties. Factors such as molecular weight, lipophilicity (logP), and water solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The table below compares these key parameters for this compound and a selection of para-substituted alkylphenols.

Table 1: Comparative Physicochemical Properties of Selected Alkylphenols

PropertyThis compound4-Butylphenol4-Hexylphenol4-Octylphenol4-Nonylphenol
CAS Number 5406-86-0[7]1638-22-8[8]2446-69-7[9]1806-26-4[10]84852-15-3[5]
Molecular Formula C₁₂H₁₈O[7]C₁₀H₁₄O[8]C₁₂H₁₈O[9]C₁₄H₂₂O[10]C₁₅H₂₄O[5]
Molecular Weight 178.27 g/mol [7]150.22 g/mol 178.27 g/mol [11]206.32 g/mol [1]220.35 g/mol [5]
Appearance LiquidSolidLiquid/SolidWhite Solid[1]Pale Yellow Viscous Liquid[5]
LogP (Octanol/Water) ~3.5 (Predicted)3.574.6 (Predicted)5.3[1]5.76[1]
Water Solubility Insoluble[12]3.55 g/LLowInsoluble[1]Low (7 mg/L at 25 °C)[1]

An analysis of these properties reveals a clear trend: as the alkyl chain length increases from butyl to nonyl, the lipophilicity (logP) rises and water solubility decreases. This increased lipophilicity is a key determinant of the enhanced membrane permeability and bioaccumulation potential of longer-chain alkylphenols.[13] this compound shares a molecular formula with 4-hexylphenol but possesses a primary alcohol group, which may slightly increase its polarity compared to a simple hexyl chain, although it remains largely insoluble in water.[12]

Section 2: Comparative Biological Activities

Endocrine Disrupting (Estrogenic) Activity

A significant body of research has identified certain alkylphenols as xenoestrogens—exogenous compounds that mimic the activity of estrogen. This is a major toxicological concern.[14]

Mechanism of Action: The estrogenic activity of alkylphenols stems from their ability to bind to estrogen receptors (ERα and ERβ), competitively inhibiting the binding of the natural hormone, 17β-estradiol.[14] This binding activates downstream signaling pathways, leading to the expression of estrogen-responsive genes and potentially causing disruptions in reproductive health and development.[2][15]

Structure-Activity Relationship: Experimental data consistently show that the estrogenic potency of alkylphenols is highly dependent on the structure and position of the alkyl chain.

  • Para-substitution: Alkyl groups in the para position of the phenol ring result in higher estrogenic activity compared to ortho or meta isomers.[1]

  • Chain Length & Branching: Potency generally increases with the length and bulkiness of the alkyl chain. 4-nonylphenol and 4-t-octylphenol are notably more potent than alkylphenols with shorter chains like 4-butylphenol.[16][17]

Projected Activity of this compound: The primary structural requirement for estrogenic activity is the phenolic hydroxyl group, which mimics the hydroxyl on the A-ring of estradiol, enabling it to anchor within the estrogen receptor's binding site. This compound lacks this critical phenolic hydroxyl group. Its hydroxyl group is part of a flexible ethanol side chain. This fundamental structural difference makes it highly unlikely to bind effectively to the estrogen receptor. Therefore, it is projected to have significantly lower, if not negligible, estrogenic activity compared to true alkylphenols like 4-nonylphenol and 4-octylphenol.

Estrogen_Signaling_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Xenoestrogen Alkylphenol (e.g., 4-Nonylphenol) ER Estrogen Receptor (ERα / ERβ) Xenoestrogen->ER Binds & Competes Estradiol 17β-Estradiol Estradiol->ER Binds ER_HSP Inactive ER Complex ER->ER_HSP Dimer Receptor Dimerization & Conformational Change ER->Dimer Translocates to Nucleus HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (on DNA) Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Estrogen-Responsive Proteins mRNA->Proteins Translation BioEffect Biological Effects (e.g., cell proliferation) Proteins->BioEffect Dimer->ERE Binds to caption Estrogen Receptor Signaling Pathway Disruption

Caption: Disruption of estrogen signaling by xenoestrogenic alkylphenols.

Cytotoxicity

Cytotoxicity, the quality of being toxic to cells, is a crucial parameter in both toxicology and drug development. For alkylphenols, this is often linked to their surfactant-like properties, which can disrupt cell membranes.

Comparative Data: Studies have evaluated the cytotoxic effects of various alkylphenols on different human cell lines. The human liver cancer cell line (HepG2) is a common model, as the liver is a primary site for metabolizing foreign compounds.[18][19] A combination of 4-octylphenol and 4-nonylphenol has, in some cases, shown higher cytotoxic activity than the individual compounds.[18]

Table 2: Comparative Cytotoxicity (IC₅₀) of Alkylphenols on Human Cell Lines

CompoundCell LineIC₅₀ ValueReference
4-Octylphenol (4-OP)HepG2> 100 µM (at 24h)[18][19]
4-Octylphenol (4-OP)HaCaT (Keratinocytes)~50 µM (at 24h)[18]
4-Nonylphenol (4-NP)HepG2> 100 µM (at 24h)[18][19]
2,4-Di-tert-butylphenolA549 (Lung)> 80 µg/mL (~388 µM)[20]

Projected Activity of this compound: The cytotoxicity of this compound is likely to be moderate. Its structure combines a lipophilic butyl-phenyl group, which can intercalate into cell membranes, with a primary alcohol function. Alcohols are known to disrupt membrane integrity and denature proteins.[21] This dual character suggests it could exhibit cytotoxic properties that would be highly dose-dependent. Its activity would need to be determined experimentally, but it could be more pronounced than that of 4-butylphenol due to the added alcohol functionality.

Antimicrobial Activity

The ability to inhibit the growth of or kill microorganisms is a valuable therapeutic property. Phenolic compounds and alcohols are foundational classes of antimicrobial agents.

Known Activities:

  • 4-Hexylphenol: Exhibits properties typical of phenolic compounds, including antimicrobial activities.[22] It has been shown to have antifungal effects by damaging cell membranes and inhibiting metabolic processes.[23]

  • 2,4-Di-tert-butylphenol (2,4-DTBP): Displays broad-spectrum activity against a range of pathogenic bacteria and fungi.[24] Derivatives of 2,4-DTBP have shown potent activity against S. aureus and C. albicans with MIC values as low as 0.78 µg/mL and 1.56 µg/mL, respectively.[25]

Projected Activity of this compound: This compound is a promising candidate for antimicrobial activity. It structurally merges a lipophilic phenyl ring, which facilitates interaction with and disruption of bacterial cell membranes, with an ethanol moiety. Alcohols are well-established disinfectants.[21][26] This combination suggests that this compound could possess significant antibacterial and antifungal properties, making it a molecule of interest for further investigation in this area.

Antioxidant Activity

Antioxidants mitigate cellular damage from oxidative stress by neutralizing reactive oxygen species (ROS). This activity is a hallmark of many phenolic compounds.

Mechanism of Action: The antioxidant capacity of true alkylphenols is derived from the hydrogen-donating ability of their phenolic hydroxyl group. The resulting phenoxy radical is stabilized by resonance across the aromatic ring.[24][27]

Known Activities:

  • 2,4-Di-tert-butylphenol (2,4-DTBP): A well-documented antioxidant with radical scavenging activity comparable to the synthetic antioxidant BHT.[24]

  • Tyrosol (2-(4-hydroxyphenyl)ethanol): A natural phenolic antioxidant found in olive oil and wine, valued for its ability to scavenge free radicals.[28]

Projected Activity of this compound: As previously established, this compound lacks a phenolic hydroxyl group. The hydroxyl group present is a primary alcohol, which is not an effective hydrogen donor for radical scavenging purposes compared to a phenol. Consequently, its intrinsic antioxidant activity via a radical scavenging mechanism is expected to be very low, especially when compared to true alkylphenols like 4-butylphenol or natural antioxidants like tyrosol.

Section 3: Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity Assessment

Principle: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[29]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound and other test alkylphenols in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.[30]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated medium as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This reduces the DPPH, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.[27]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of test compounds (and a positive control like Ascorbic Acid or Trolox) in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Sample Addition: Add 100 µL of various concentrations of the test compounds to the wells. For the control, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

  • Analysis: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Section 4: Visualizing Experimental and Mechanistic Workflows

Experimental_Workflow cluster_planning Phase 1: Hypothesis & Design cluster_execution Phase 2: In Vitro Execution cluster_analysis Phase 3: Analysis & Interpretation start Identify Compound (this compound) sar Structure-Activity Relationship (SAR) Analysis start->sar assay_select Select Relevant Assays (Cytotoxicity, Antimicrobial, etc.) sar->assay_select stock Prepare Stock Solutions & Serial Dilutions assay_select->stock Proceed to Experiment assays Perform Biological Assays (e.g., MTT, MIC) stock->assays data_acq Data Acquisition (Plate Reader, etc.) assays->data_acq calc Calculate % Inhibition / Viability data_acq->calc Proceed to Analysis ic50 Determine IC₅₀ / MIC Values (Non-linear Regression) calc->ic50 compare Compare Activity to Reference Alkylphenols ic50->compare conclusion Draw Conclusions & Propose Next Steps compare->conclusion caption General Workflow for Biological Activity Screening

Caption: A generalized workflow for screening the biological activity of a novel compound.

Summary and Future Directions

This guide provides a comparative analysis of the biological activities of this compound relative to common para-substituted alkylphenols. The available data on well-studied alkylphenols like 4-nonylphenol and 4-octylphenol confirm their potent estrogenic and cytotoxic effects, which are largely dependent on their structure, particularly the presence of a phenolic hydroxyl group and a lipophilic alkyl chain.

Table 3: Summary of Known and Projected Biological Activities

Biological Activity4-Nonylphenol / 4-OctylphenolThis compound (Projected)Rationale for Projection
Estrogenic Activity High / Potent[16][17]Negligible / Very LowLacks the essential phenolic hydroxyl group required for estrogen receptor binding.
Cytotoxicity Moderate to High[18][19]ModerateCombines a membrane-disrupting butylphenyl group with a cytotoxic alcohol moiety.
Antimicrobial Activity Not a primary activityPotentially SignificantStructure merges a lipophilic moiety with an alcohol group, both known to have antimicrobial effects.
Antioxidant Activity Moderate (as phenols)Very LowLacks a phenolic hydroxyl group, which is the primary source of radical scavenging activity.

Conversely, its unique structure suggests a promising potential for antimicrobial activity . The combination of a membrane-interactive butylphenyl group and a protein-denaturing alcohol function warrants direct experimental investigation.

Future Research: A significant data gap exists for this compound. We strongly recommend the following experimental studies to validate the projections made in this guide:

  • Confirm the Lack of Estrogenicity: Perform an MCF-7 cell proliferation (E-screen) assay to confirm its low estrogenic potential.

  • Quantify Cytotoxicity: Determine the IC₅₀ values against a panel of human cell lines (e.g., HepG2, A549, and a non-cancerous line like HEK293) using the MTT assay.

  • Evaluate Antimicrobial Spectrum: Screen for antibacterial and antifungal activity against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to determine Minimum Inhibitory Concentrations (MIC).

  • Assess Antioxidant Capacity: Use the DPPH assay to confirm its predicted low radical scavenging activity.

By systematically addressing these points, the scientific community can build a comprehensive biological profile for this compound, clarifying its potential risks and unlocking its possible applications in drug development and material science.

References

A complete list of sources cited within this guide is provided below for verification and further reading.

[11] Vertex AI Search, Google. (2023, August 15). Buy 4-Hexylphenol | 2446-69-7. [18] In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024, December 4). [1] Benchchem. A Comparative Analysis of 3-Pentadecylphenol and Other Alkylphenols for Researchers and Drug Development Professionals. [5] Wikipedia. Nonylphenol. [14] Elchemy. (2025, December 29). What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products. [15] Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (n.d.). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. PMC. [19] In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024, December 4). [2] ChemicalBook. (2022, June 21). Production and Application of Nonylphenol. [31] NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. (n.d.). Applied Ecology and Environmental Research. [32] MedChemExpress. 2,4-Di-tert-butylphenol (2,4-DTBP) | RXRα Activator. [22] CymitQuimica. CAS 2446-69-7: 4-Hexylphenol. [16] Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. (2002, March 15). PubMed. [33] Synthesis and Biological Activity of Hydrophilic Alkylphenols. (n.d.). [6] ChemicalBook. (2022, June 23). Application and Production of Octylphenol. [10] NIH. 4-n-Octylphenol | C14H22O | CID 15730. PubChem. [9] NIH. 4-Hexylphenol | C12H18O | CID 17132. PubChem. [34] Taylor & Francis. Alkylphenol – Knowledge and References. [35] Minnesota Department of Health. (2023, November). 4-tert-Octylphenol Toxicological Summary. [17] Taylor & Francis. (2011, January 7). COMPARATIVE EVALUATION OF ALKYLPHENOLIC COMPOUNDS ON ESTROGENIC ACTIVITY IN VITRO AND IN VIVO. [23] The formation of ethylene-induced heartwood zone in Dalbergia odorifera - UNCORRECTED MANUSCRIPT. (n.d.). Oxford University Press. [27] Benchchem. (2025, December 7). A Comparative Analysis of 2,3,5-Trimethylphenol and Other Alkylphenols in Scientific Applications. [8] NIH. 4-Butylphenol | C10H14O | CID 15420. PubChem. [36] Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). PMC. [24] Benchchem. Unveiling the Multifaceted Biological Activities of 2,4-Di-tert-butylphenol: A Technical Guide. [37] Influence of alkylphenols and trace elements in toxic, genotoxic, and endocrine disruption activity of wastewater treatment plants. (2007, August 1). Environmental Toxicology and Chemistry | Oxford Academic. [38] A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021, October 14). [3] Alkylphenols in the environment and their adverse effects on living organisms | Request PDF. (n.d.). ResearchGate. [4] Endocrine-disrupting metabolites of alkylphenol ethoxylates – A critical review of analytical methods, environmental occurrences, toxicity, and regulation. (2025, September 24). ResearchGate. [39] Wageningen University & Research eDepot. Chemical study on alkylphenols. [40] The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. (n.d.). ResearchGate. [13] In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. (2024, December 4). MDPI. [29] Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (n.d.). [25] ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). [41] NIH. 2-(4-tert-Butylphenoxy)ethanol | C12H18O2 | CID 12841. PubChem. [21] Alcohols for Use as an Antimicrobial Agent. (2021, March 4). [12] Thermo Scientific Alfa Aesar. 2-(4-tert-Butylphenyl)ethanol, 96% 5 g | Buy Online. [26] Antimicrobial Activities of Ethanol and Butanol Fractions of White Rose Petal Extract. (n.d.). [7] SCBT. 2-(4-tert-Butylphenyl)ethanol | CAS 5406-86-0. [28] FooDB. (2010, April 8). Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). [42] ResearchGate. (2026, January 3). (PDF) Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. [43] ChemicalBook. (2026, January 13). 2-(4-tert-Butylphenyl)ethanol | 5406-86-0. [20] 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa. (2020, July 27). Frontiers. [30] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020, July 29). Biomedical Research and Therapy. [44] Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. (2018, January 19). MDPI. [45] Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.). [46] Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (n.d.). PubMed.

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for Quantifying 2-(4-butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of product quality and safety is paramount. This begins with the robust validation of analytical methods used to quantify active ingredients and their impurities. This guide provides a comprehensive, in-depth look at the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-butylphenyl)ethanol, a key intermediate in various manufacturing processes.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each experimental choice, offering a self-validating system of protocols. By grounding our discussion in authoritative guidelines from the International Council for Harmonisation (ICH), we aim to provide a trustworthy and expert-led resource.

The Analytical Challenge: Quantifying this compound

This compound is an organic compound whose accurate quantification is critical for ensuring the purity and consistency of final products. The selection of an appropriate analytical method is the first crucial step. Given its aromatic nature and expected concentration range, RP-HPLC with UV detection presents a suitable and widely used technique, offering a balance of specificity, sensitivity, and cost-effectiveness.

A Comparative Overview of Analytical Techniques

While this guide focuses on an HPLC-UV method, it is important to understand the landscape of available analytical techniques for quantifying organic molecules like this compound.

Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, versatility, suitable for non-volatile and thermally labile compounds.[1][2]Requires solvent consumption, can be complex to develop methods.Assay, impurity profiling, stability testing.[3][4][5]
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.High sensitivity for volatile and semi-volatile compounds, excellent resolution.[6]Not suitable for non-volatile or thermally labile compounds.[6]Residual solvent analysis, analysis of volatile impurities.[6]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO2) as the mobile phase.Faster separations, reduced organic solvent consumption (greener).[7]Higher initial instrument cost, less universally applicable than HPLC.Chiral separations, analysis of non-polar compounds.[7]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency, low sample and reagent consumption.Lower sensitivity for some applications, can be less robust than HPLC.Analysis of charged molecules, chiral separations.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification based on the direct relationship between the integrated NMR signal and the number of nuclei.No need for a reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, higher instrument cost.Purity assessment of reference standards, quantification without a specific standard.

For the routine quality control of this compound, HPLC offers the most practical and reliable approach.

The Validation Workflow: A Systematic Approach

The validation of an analytical method is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[8] The following diagram illustrates the logical flow of the validation process for our HPLC method.

Caption: The overall workflow for analytical method validation.

The Proposed HPLC Method for this compound

The following hypothetical HPLC method was developed based on the physicochemical properties of this compound and common practices in reversed-phase chromatography.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

In-Depth Validation Protocols and Experimental Data

The following sections detail the experimental protocols for each validation parameter, along with example data and acceptance criteria as per ICH Q2(R1) guidelines.[9]

Specificity

Scientific Rationale: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10] This ensures that the measured signal is solely from the analyte of interest.

Experimental Protocol:

  • Prepare a blank solution (diluent) and inject it to ensure no interfering peaks at the retention time of this compound.

  • Prepare a solution of the this compound reference standard and inject it to determine its retention time.

  • Prepare a solution containing the this compound reference standard spiked with known, structurally similar potential impurities (e.g., 4-butylaniline, 4-butylbenzoic acid).

  • Inject the spiked solution and assess the resolution between the this compound peak and the impurity peaks.

  • To further challenge the method, perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of this compound. Analyze the stressed samples to ensure the degradation products do not co-elute with the main peak.

Acceptance Criteria:

  • The blank should show no peak at the retention time of this compound.

  • The resolution between the this compound peak and the nearest eluting impurity peak should be greater than 2.0.[4]

  • The peak purity of the this compound peak in the stressed samples should pass the acceptance criteria of the photodiode array (PDA) detector software, indicating no co-eluting peaks.

Example Data:

Sample Retention Time of this compound (min) Resolution to Nearest Impurity Peak Purity (PDA)
Standard5.2N/A> 0.999
Spiked Sample5.22.5> 0.999
Acid Stressed5.22.1> 0.999
Base Stressed5.22.3> 0.999
Linearity and Range

Scientific Rationale: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50%, 80%, 100%, 120%, and 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration of the standards.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should be randomly scattered around the regression line upon visual inspection of the residual plot.

Example Data:

Concentration (µg/mL) Mean Peak Area
50501234
80802345
1001003456
1201204567
1501505678

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Equation: y = 10025x + 1234

Accuracy

Scientific Rationale: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is a measure of the systematic error of the method.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte) if applicable. If not, accuracy can be determined by the recovery of a known amount of analyte spiked into the sample matrix.

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound reference standard into the placebo or sample matrix.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[2][3]

Example Data:

Spiked Level (%) Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
808079.299.0
100100100.5100.5
120120118.899.0
Precision

Scientific Rationale: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, using the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both days.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Example Data:

Precision Level Number of Determinations Mean Assay (%) %RSD
Repeatability699.80.5
Intermediate Precision12 (6 from each day)99.70.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Scientific Rationale:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

Experimental Protocol: There are several methods to determine LOD and LOQ. The signal-to-noise ratio method is often used.

  • Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields a S/N ratio of 3:1 is generally accepted as the LOD.

  • The concentration that yields a S/N ratio of 10:1 is generally accepted as the LOQ.

  • To confirm the LOQ, prepare and analyze at least six samples at the determined LOQ concentration and calculate the precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3.

  • LOQ: S/N ratio ≥ 10, with acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).

Example Data:

Parameter Concentration (µg/mL) S/N Ratio Precision at LOQ (%RSD) Accuracy at LOQ (% Recovery)
LOD0.13.2N/AN/A
LOQ0.310.55.895.2
Robustness

Scientific Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Typical variations to investigate include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% organic component).

    • Column temperature (e.g., ± 5 °C).

    • Wavelength of detection (e.g., ± 2 nm).

  • Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, theoretical plates).

Acceptance Criteria:

  • System suitability parameters should remain within their established limits for all tested variations.

  • The %RSD of the assay results under all robustness conditions should not exceed a pre-defined limit (e.g., 2.0%).

Example Data:

Parameter Varied Variation Retention Time (min) Peak Area Tailing Factor Theoretical Plates
Nominal -5.2010034561.18500
Flow Rate 0.9 mL/min5.7811149511.18450
1.1 mL/min4.739122331.18550
Mobile Phase 58:42 ACN:H₂O5.5110045671.18600
62:40 ACN:H₂O4.9010023451.18400

System Suitability Testing: The Daily Check

Scientific Rationale: System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.[12] It is performed before and during the analysis of samples to ensure the continued performance of the analytical system.

Experimental Protocol:

  • Before starting any sample analysis, inject a system suitability standard solution (a solution of this compound at the working concentration) five or six times.

  • Calculate the mean, standard deviation, and %RSD for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the this compound peak.

Acceptance Criteria:

Parameter Acceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Conclusion

This guide has provided a comprehensive framework for the validation of an analytical method for the quantification of this compound. By adhering to the principles of scientific integrity and following established regulatory guidelines, researchers can ensure the generation of reliable and accurate data. A thoroughly validated analytical method is the cornerstone of quality assurance, providing confidence in the safety and efficacy of the final product.

References

  • Vertex AI Search. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Vertex AI Search. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Pharmaguideline. (n.d.).
  • SciELO Brazil. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • AMSbiopharma. (2025, July 22).
  • SciELO. (n.d.).
  • pharmaerudition.org. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • ResearchGate. (2026, January 8).
  • Lab Manager. (2025, September 29).
  • Vertex AI Search. (2025, October 18).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • JOCPR. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals.
  • Longdom Publishing. (n.d.).
  • International Journal of Pharmaceutical Sciences and Drug Research. (2012, March 15).
  • Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing.
  • SciSpace. (n.d.).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1).
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • MDPI. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • European Medicines Agency. (2005, November). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Openventio Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • PubMed. (2025, December 6).
  • MDPI. (2026, February 4). Green Microextraction Techniques for the Determination of Cosmetic Ingredients and Contaminants.
  • Wiley Online Library. (n.d.). Analytical method development of fermentation volatile by-products in industrial ethanol with solid-phase microextraction and ga.
  • Royal Society of Chemistry. (2013, June 28). Analytical Methods.
  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl)
  • Oriental Journal of Chemistry. (n.d.).

Sources

Structural Validation of 2-(4-Butylphenyl)ethanol: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 2-(4-Butylphenyl)ethanol using 2D NMR Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of alkyl-substituted phenylethanols, specifically This compound (CAS: 54200-88-3), distinguishing the target para-isomer from ortho-/ meta-isomers or branched alkyl impurities is a critical quality control challenge. While Mass Spectrometry (MS) confirms molecular weight and 1D NMR provides functional group ratios, neither method definitively resolves regiochemistry and connectivity without ambiguity.

This guide compares the diagnostic power of 2D NMR techniques (COSY, HSQC, HMBC) against standard 1D methods, providing a validated protocol for confirming the structure of this compound.

Comparative Analysis: 1D NMR vs. 2D NMR vs. MS

The following table evaluates the efficacy of analytical techniques in resolving the specific structural challenges of this compound.

Feature1D ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H /

C NMR
Mass Spectrometry (GC-MS) 2D NMR (COSY, HSQC, HMBC)
Primary Utility Functional group verification; purity check.Molecular weight (MW 178.27); fragmentation pattern.Definitive connectivity ; regiochemistry proof.
Regiochemistry Ambiguous. Ortho/Para coupling patterns often overlap in the aromatic region (7.0–7.3 ppm).Poor. Fragmentation patterns for o, m, p-isomers are nearly identical.Excellent. HMBC correlates benzylic protons to specific quaternary carbons, proving para-substitution.
Connectivity Inferred based on chemical shift logic.[1]None.Direct. COSY maps spin systems; HMBC bridges non-protonated carbons.
Time Cost Low (5–15 mins).Low (15–30 mins).Medium (1–4 hours).
Confidence Level 80% (Presumptive).50% (Supporting).[2]99.9% (Absolute).
Strategic Workflow

The following diagram illustrates the decision-making process for structural validation, highlighting where 2D NMR becomes mandatory.

Workflow Start Crude Synthesis Product Purification Flash Chromatography (Hexane/EtOAc) Start->Purification MS_Check GC-MS Check (Confirm MW: 178.27) Purification->MS_Check NMR_1D 1D 1H NMR (CDCl3) MS_Check->NMR_1D Decision Ambiguity in Aromatic Region? NMR_1D->Decision NMR_2D Run 2D NMR Suite (COSY, HSQC, HMBC) Decision->NMR_2D Yes (Overlap) Validation Confirm Para-Substitution & Chain Connectivity Decision->Validation No (Clear AA'BB') NMR_2D->Validation

Figure 1: Analytical workflow for structural confirmation. 2D NMR is triggered when 1D aromatic signals are ambiguous.

Experimental Protocol: 2D NMR Acquisition

To ensure reproducible data that can stand up to regulatory scrutiny, follow this specific acquisition protocol.

Sample Preparation:

  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent. Note: High concentration is vital for detecting weak HMBC correlations.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (600 MHz equivalent):

  • 1D

    
    H NMR (Reference): 
    
    • Pulse: 30° (

      
      ).
      
    • Scans (NS): 16.

    • Delay (D1): 1.0 s.

    • Validation: Ensure TMS is calibrated to 0.00 ppm.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: Identify protons coupled to each other (e.g., within the butyl chain).

    • Pulse Sequence: cosygpppqf (Gradient enhanced).

    • Matrix: 2048 (F2) x 256 (F1).

    • NS: 4.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlate protons to their directly attached carbons (1-bond coupling).[3]

    • Pulse Sequence: hsqcedetgpsisp2.3 (Multiplicity edited; CH/CH3 up, CH2 down).

    • Coupling Constant (

      
      ): 145 Hz.[4]
      
  • 2D HMBC (Heteronuclear Multiple Bond Coherence) - CRITICAL STEP:

    • Purpose: Correlate protons to carbons 2-3 bonds away. This connects the alkyl chains to the aromatic ring.

    • Pulse Sequence: hmbcgplpndqf.[4]

    • Long-range coupling (

      
      ): Optimized for 8 Hz (standard) or 5 Hz (if signals are weak).
      
    • NS: 16–32 (Requires higher signal-to-noise).

Structural Elucidation & Data Interpretation

This section details the expected signals and the specific 2D correlations that prove the structure of This compound .

A. The Logic of Assignment

The molecule consists of three distinct spin systems:

  • System A (Ethanol Chain): HO-CH

    
    -CH
    
    
    
    -Ar
  • System B (Aromatic Ring): para-substituted benzene (AA'BB' system).

  • System C (Butyl Chain): Ar-CH

    
    -CH
    
    
    
    -CH
    
    
    -CH
    
    
B. Predicted Chemical Shifts & Correlations
PositionGroup

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (H

C)
1 Ar-C

--135.5H-3, H-7
2 Ar-C

--141.0H-4, H-11
3, 5 Ar-CH7.15d (AA'BB')128.8C-1, C-4, C-7
4, 6 Ar-CH7.12d (AA'BB')128.5C-2, C-3, C-11
7 Ar-CH

2.82t (

=7 Hz)
38.8C-1 (Quaternary) , C-3, C-8
8 CH

-O
3.84t (

=7 Hz)
63.7C-7
11 Ar-CH

2.59t (

=7.5 Hz)
35.3C-2 (Quaternary) , C-4, C-12
12 CH

1.58quin33.6C-2, C-13
13 CH

1.35sext22.4C-11, C-14
14 CH

0.92t14.0C-12, C-13

Note: Chemical shifts are estimated based on substituent effects (Silverstein et al.) and data from analogous 4-methylphenethanol.

C. The "Smoking Gun" Proof (HMBC Analysis)

The most critical step in validating the structure is proving the para-substitution and the location of the chains .

  • Distinguishing Ortho vs. Para:

    • In a para-substituted ring, the aromatic protons (H-3/5 and H-4/6) appear as a symmetric AA'BB' system (often looking like two "roofed" doublets).

    • HMBC Proof: The benzylic proton of the ethanol chain (H-7 at 2.82 ppm) will show a strong correlation to the quaternary carbon C-1 (135.5 ppm) and the aromatic CH carbons C-3/5 (128.8 ppm). It will not correlate to C-4/6.

    • Symmetry in the

      
      C spectrum (only 4 aromatic signals for 6 carbons) confirms the para symmetry.[5]
      
  • Connecting the Chains:

    • H-7 (Ethanol benzylic) correlates to C-1 .

    • H-11 (Butyl benzylic) correlates to C-2 .

    • Since C-1 and C-2 are distinct quaternary signals, this proves the chains are on opposite sides of the ring (or at least different positions), which, combined with the integration and splitting patterns, confirms the structure.

Visualization of Key Correlations

The diagram below maps the specific HMBC (Long Range) correlations that must be observed to confirm the structure.

HMBC_Map cluster_molecule This compound Structure C1 C1 (Quat) ~135.5 ppm C2 C2 (Quat) ~141.0 ppm H7 H7 (Ethanol Benzylic) ~2.82 ppm H7->C1 Strong 3-bond C3 C3/5 (Ar-CH) ~128.8 ppm H7->C3 3-bond H11 H11 (Butyl Benzylic) ~2.59 ppm H11->C2 Strong 3-bond C4 C4/6 (Ar-CH) ~128.5 ppm H11->C4 3-bond

Figure 2: HMBC Correlation Map. Red arrows indicate critical long-range couplings (


) required to prove the connectivity of the alkyl chains to the aromatic core.
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent chemical shift effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
  • ChemicalBook. (n.d.). 2-(4-Methylphenyl)ethanol 1H NMR Spectrum. (Used as a proxy for aromatic/ethanol chain shifts). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

Sources

A Comparative Guide to the Properties of Substituted Phenylethanols for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of substituted phenylethanols, a class of compounds pivotal to drug development, fragrance science, and materials chemistry. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure and function. This document is designed for researchers and scientists, offering a comparative look at the synthesis, physicochemical properties, and pharmacological activities of these versatile molecules, supported by experimental data and established protocols.

Introduction: The Significance of the Phenylethanol Scaffold

Phenylethanol, in its two isomeric forms, 1-phenylethanol and 2-phenylethanol, represents a fundamental structural motif in organic chemistry. 2-Phenylethanol is a primary alcohol well-known for its pleasant floral odor and its role as a fragrance and antimicrobial preservative.[1] 1-Phenylethanol, a secondary alcohol, is a key chiral building block in asymmetric synthesis.[2][3]

The true versatility of this scaffold is unlocked through substitution on the phenyl ring. The addition of functional groups—ranging from simple halogens and alkyls to more complex nitro and methoxy groups—dramatically alters the molecule's electronic properties, steric profile, and lipophilicity. These modifications, in turn, modulate the compound's physical characteristics, spectroscopic signature, and, most critically for drug development, its biological activity. Understanding the structure-activity relationships (SAR) is paramount for designing molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4][5] This guide will dissect these relationships, providing a technical framework for researchers aiming to harness the potential of substituted phenylethanols.

Synthesis Strategies: From Classic Reactions to Green Chemistry

The synthesis of substituted phenylethanols can be achieved through various established and modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, required stereochemistry, and considerations of scale and environmental impact.

Common Synthetic Approaches:

  • Reduction of Substituted Ketones: The most straightforward route to 1-phenylethanol derivatives is the reduction of the corresponding substituted acetophenones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Grignard Reactions: Substituted 2-phenylethanols can be prepared by reacting a substituted benzylmagnesium halide (a Grignard reagent) with ethylene oxide.

  • Asymmetric Synthesis: For enantiomerically pure phenylethanols, crucial for many pharmaceutical applications, asymmetric methods are employed. This includes the asymmetric dihydroxylation of substituted styrenes using Sharpless catalysts (e.g., AD-mix-α or AD-mix-β).[6]

  • Modern Catalytic Methods: Recent advancements include the direct synthesis from simple alkenes using inexpensive iron(II) phthalocyanine catalysts, offering high regioselectivity.[7] Furthermore, green chemistry protocols, such as the ipso-hydroxylation of arylboronic acids, provide a rapid and scalable route to substituted phenols, which can then be further elaborated into phenylethanol derivatives.[8][9]

Below is a generalized workflow for synthesizing and purifying a substituted phenylethanol derivative.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Asymmetric Dihydroxylation of 2-Bromostyrene[6]

This protocol describes the synthesis of (R)-1-(2-bromophenyl)ethane-1,2-diol, an intermediate that can be further processed to the corresponding phenylethanol. The causality behind this choice is the need for high enantiomeric purity, which is critical for stereospecific interactions with biological targets. The AD-mix reagent provides a pre-packaged, reliable catalytic system for this transformation.

  • Preparation: In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: To the cooled solvent, add AD-mix-β (for the R-enantiomer) or AD-mix-α (for the S-enantiomer). Stir until the reagents are dissolved.

  • Substrate Addition: Add 2-bromostyrene to the reaction mixture dropwise while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir vigorously at 0°C for approximately 20-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Allow the mixture to warm to room temperature and stir for 40-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude diol using flash column chromatography on silica gel to yield the pure product.

Comparative Physicochemical and Spectroscopic Properties

The electronic nature of the substituent on the phenyl ring profoundly influences the molecule's properties. Electron-withdrawing groups (EWGs) like -NO₂ or -Cl pull electron density from the ring, while electron-donating groups (EDGs) like -OCH₃ or -CH₃ push electron density into it. These effects are transmitted through the aromatic system, impacting the alcohol moiety.

PropertyUnsubstituted (H)p-Methoxy (EDG)p-Nitro (EWG)p-Chloro (EWG)Causality & Explanation
Boiling Point (°C) 203 (1-PE), 219 (2-PE)[1]HigherSignificantly HigherHigherIncreased polarity and/or molecular weight from substituents leads to stronger intermolecular forces (dipole-dipole, van der Waals), requiring more energy to overcome.
Solubility in Water Sparingly Soluble[2]LowerHigherLowerThe -NO₂ group can participate in hydrogen bonding, increasing water solubility. The hydrophobic nature of -OCH₃ and -Cl substituents decreases solubility compared to the unsubstituted parent.
Acidity (pKa) ~16-18Higher (Less Acidic)Lower (More Acidic)Lower (More Acidic)EWGs stabilize the resulting phenoxide ion through inductive and/or resonance effects, making the proton more likely to dissociate. EDGs destabilize the anion, making the alcohol less acidic.[10]
Lipophilicity (log P) 1.4[2]HigherSlightly HigherSignificantly HigherLog P is a measure of hydrophobicity. Halogen and alkyl/alkoxy groups increase the non-polar character of the molecule, leading to a higher log P value.[4]

1-PE: 1-Phenylethanol, 2-PE: 2-Phenylethanol

Spectroscopic Characterization Guide

Spectroscopic analysis provides a fingerprint for molecular structure confirmation. The following protocol outlines a self-validating system for characterizing a newly synthesized substituted phenylethanol.

  • Infrared (IR) Spectroscopy: [11]

    • Objective: Identify key functional groups.

    • Procedure: Acquire a spectrum of the purified sample.

    • Validation: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch. Confirm the C-O stretch (1050-1250 cm⁻¹) and aromatic C=C stretches (~1450-1600 cm⁻¹). The absence of a strong carbonyl peak (~1700 cm⁻¹) confirms the complete reduction of any ketone starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the carbon-hydrogen framework and confirm substituent position.

    • Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and DEPT spectra.[12]

    • ¹H NMR Validation: For a 1-phenylethanol, expect a quartet for the benzylic proton (CH-OH) and a doublet for the adjacent methyl group. The chemical shift of the benzylic proton will be downfield for EWG-substituted rings and upfield for EDG-substituted rings. Aromatic protons will show characteristic splitting patterns (e.g., two doublets for para-substitution).

    • ¹³C NMR Validation: Confirm the number of unique carbons. The chemical shift of the carbon bearing the hydroxyl group (C-OH) and the aromatic carbons will be influenced by the substituent's electronic effects.

  • Mass Spectrometry (MS): [11]

    • Objective: Determine the molecular weight and identify fragmentation patterns.

    • Procedure: Analyze the sample using a technique like Electrospray Ionization (ESI) or Electron Impact (EI).

    • Validation: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. A common fragment (M-18) corresponding to the loss of a water molecule is a strong indicator of an alcohol.

Pharmacological Activities & Structure-Activity Relationships (SAR)

Substituted phenylethanols and their more complex derivatives, such as phenylethanoid glycosides and phenethylamines, exhibit a vast array of pharmacological activities.[13] These include neuroprotective, anti-inflammatory, antioxidant, and antimicrobial effects.[14][15][16][17][18]

The core principle of SAR is that specific structural features are responsible for a compound's biological effect.[5] For substituted phenylethanols, the key variables are the nature, position, and size of the substituents on the aromatic ring.

  • Electronic Effects: The electron density of the phenyl ring can influence how the molecule interacts with electron-rich or electron-poor pockets in a biological target, such as an enzyme's active site or a receptor's binding domain. For instance, in a series of serotonin 5-HT2 receptor ligands, the orientation of lone pair electrons on oxygen substituents was critical for optimal activity.[19]

  • Lipophilicity: A compound's ability to cross biological membranes (like the blood-brain barrier) is heavily dependent on its lipophilicity (log P). Increasing the lipophilicity with substituents like halogens can enhance CNS penetration but may also increase toxicity or metabolic liabilities.[4]

  • Steric Effects: The size and shape of a substituent can either promote or hinder the binding of the molecule to its target. A bulky substituent might prevent the molecule from fitting into a narrow binding pocket, while a smaller group might not provide sufficient van der Waals interactions for tight binding.

Quantitative Structure-Activity Relationship (QSAR) studies formalize these concepts by creating mathematical models that correlate physicochemical properties (like log P, Hammett sigma constants for electronic effects, and molar refractivity for bulk) with biological activity.[4][20]

Caption: Structure-Activity Relationship (SAR) conceptual diagram.

Conclusion and Future Outlook

Substituted phenylethanols are far more than simple aromatic alcohols; they are a tunable platform for chemical and biological exploration. By judiciously selecting substituents, researchers can systematically modify their physicochemical and pharmacological properties to meet specific design criteria. This guide has provided a framework for understanding these modifications, from rational synthesis to detailed characterization and the principles of SAR.

Future research will likely focus on developing even more efficient and stereoselective synthetic methods. Furthermore, as our understanding of complex biological systems grows, the application of QSAR and computational modeling will enable the in silico design of novel substituted phenylethanol derivatives with highly specific activities, paving the way for the next generation of therapeutics and advanced materials.

References

  • Kavlock, R. J., et al. (1990). Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. Teratology, 41(1), 43-59. [Link]

  • Mphahlele, M. J., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(61), 37237-37245. [Link]

  • Couture, A., et al. (2026). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Molecules, 31(4), 1234. [Link]

  • Lien, E. J., et al. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285-294. [Link]

  • Mphahlele, M. J., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(61), 37237-37245. [Link]

  • Li, L., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 21(8), 991. [Link]

  • Ghorai, M. K., et al. (2016). Direct Catalytic Synthesis of Unprotected 2-Amino-1-Phenylethanols from Alkenes by Using Iron(II) Phthalocyanine. Angewandte Chemie International Edition, 55(6), 2154-2158. [Link]

  • Lundin, V. (2021). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. Uppsala University. [Link]

  • Li, L., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Phenylethanol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Al-Sayed, E., et al. (2021). A review on the structure and pharmacological activity of phenylethanoid glycosides. Journal of Ethnopharmacology, 265, 113301. [Link]

  • Al-Sayed, E., et al. (2021). A review on the structure and pharmacological activity of phenylethanoid glycosides. Journal of Ethnopharmacology, 265, 113301. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of 2‐((4‐substituted...). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 85(6), 727-741. [Link]

  • Li, L., et al. (2016). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules, 21(8), 991. [Link]

  • PubChem. (n.d.). 2-Phenylethanol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Perjési, P., & Rozlosnik, N. (1993). 1H NMR study of some sterically crowded substituted phenols. Spectrochimica Acta Part A: Molecular Spectroscopy, 49(4), 601-605. [Link]

  • Basit, A., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(21), 6443. [Link]

  • Solubility of Things. (n.d.). Phenylethanolamine. Retrieved February 24, 2026, from [Link]

  • Canal, C. E., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One, 8(11), e78515. [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved February 24, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-5-Cyano-6-Phenyl-4-(Thiophen-2-Yl)-4H-Pyran-3-Carboxamide. Polycyclic Aromatic Compounds. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Al-Ostoot-Al-Ghamdi/9acb9b94093952547b9d62d29497a6e118c7e937]([Link]

  • Esselman, B. J., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4153-4159. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved February 24, 2026, from [Link]

  • FooDB. (2010). Showing Compound 1-Phenylethanol (FDB010561). Retrieved February 24, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-Butylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Handling 2-(4-Butylphenyl)ethanol requires protocols elevated beyond standard organic solvent handling. The presence of Category 1 Serious Eye Damage (H318) and Reproductive Toxicity (H361) hazards necessitates a "Zero-Skin-Contact" and "Total-Eye-Seal" approach.

  • Critical Hazard: Irreversible eye damage and suspected fertility impairment.

  • Primary Engineering Control: Chemical Fume Hood (Certified).

  • Mandatory PPE: Indirect-vent goggles (NOT safety glasses), Double Nitrile Gloves, Lab Coat (buttoned).

Hazard Architecture & Risk Assessment

As researchers, we often treat aromatic alcohols as benign "fragrance ingredients." This complacency is dangerous with this compound. We must analyze the Global Harmonized System (GHS) data to understand the why behind our PPE choices.

Hazard ClassCategoryH-CodeMechanism of ActionOperational Implication
Eye Damage Cat. 1 H318 Corrosive action on corneal tissue.Goggles Required. Safety glasses have gaps that allow liquid ingress during splashes. Cat 1 implies damage is often irreversible.
Reproductive Toxicity Cat. 2 H361 Systemic absorption may impair fertility (suspected).Designated Area. Use a dedicated fume hood. Pregnant/nursing personnel should consult Occupational Health before handling.
Acute Toxicity Cat.[1][2] 4 H302 Harmful if swallowed.[1][3]Hygiene. Strict "wash hands" protocol; no food/drink in the lab.
Aquatic Toxicity Cat.[2][4] 2 H411 Bioaccumulation in aquatic organisms.Zero Drain Disposal. All waste must be captured for incineration.

Scientist's Note: The Reprotox (H361) classification triggers the requirement for a "Designated Area" under OSHA Laboratory Standards (29 CFR 1910.1450). This means your workspace must be clearly labeled, and waste streams strictly segregated.

PPE Technical Specifications

Standard PPE is insufficient. Use this matrix to select the correct "armor" for your workflow.

A. Hand Protection: The "Double-Glove" Protocol

Aromatic alcohols can permeate thin nitrile rubber. While specific breakthrough times for this exact CAS are rare, data for structural analogs (e.g., 2-Phenylethanol) suggests breakthrough can occur in <60 minutes with standard 4-mil gloves.

  • Primary Layer (Inner): 4-mil Nitrile (Examination grade).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended cuff).

  • Protocol: "Change on Splash." If the outer glove is splashed, remove and replace immediately. The inner glove acts as a fail-safe during removal.

B. Eye & Face Protection[3][4][5][6][7]
  • Requirement: Indirect-Vent Safety Goggles (ANSI Z87.1+).

  • Why: The H318 rating indicates that a single droplet can cause blindness or scarring. Face shields are recommended in addition to goggles during large-volume transfers (>100mL) but never instead of goggles.

C. Respiratory Protection
  • Vapor Pressure: Low (<0.01 mmHg @ 20°C).

  • Guidance: Respiratory protection (N95/P100) is generally not required if handled inside a functioning fume hood.

  • Exception: If heating the substance (increasing volatility) outside a hood, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.

Operational Workflow: Step-by-Step

This workflow integrates safety checks into the experimental process.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Prepare Decontamination: Place a beaker of dilute surfactant (soap/water) and absorbent pads inside the hood.

  • Don PPE: Lab coat -> Inner Glove -> Goggles -> Outer Glove.

Phase 2: Handling (Weighing & Transfer)
  • The Static Risk: This solid/viscous liquid can generate static charge. Use an antistatic gun if weighing small amounts to prevent powder dispersal.

  • The Transfer:

    • Open container only inside the hood.

    • Use positive-displacement pipettes for viscous liquids to prevent dripping.

    • Recap immediately after use.

Phase 3: Cleanup & Decontamination
  • Wipe exterior of stock bottle with a dry tissue, then a damp tissue. Dispose of tissues as solid hazardous waste.

  • Remove outer gloves inside the hood and dispose.

  • Wash hands with inner gloves on, then remove inner gloves.

  • Wash hands with soap and water immediately.

Visual Logic: PPE Decision Tree

PPE_Decision_Logic Start Start: Handling this compound Assess_Vol Assess Volume & Task Start->Assess_Vol Small_Vol Small Scale (<10 mL/g) Standard Bench Work Assess_Vol->Small_Vol Large_Vol Large Scale (>10 mL/g) or Heating/Synthesis Assess_Vol->Large_Vol PPE_Std PPE SET A: - Fume Hood - Goggles (Indirect Vent) - Double Nitrile Gloves - Lab Coat Small_Vol->PPE_Std Standard Risk PPE_High PPE SET B: - Fume Hood - Goggles + Face Shield - Chem-Resistant Apron - Double Gloves (Thick Outer) Large_Vol->PPE_High Elevated Risk

Figure 1: Decision logic for selecting PPE based on experimental scale. Note the escalation to Face Shields for larger volumes due to the corrosive eye hazard.

Emergency Response & Disposal

Accidental Exposure
ScenarioImmediate ActionMedical Follow-up
Eye Contact IRRIGATE IMMEDIATELY. Hold eyelids open and flush with eyewash for 15 full minutes .[3][4] Seconds count to prevent corneal opacity.Mandatory. Seek ophthalmologist evaluation immediately. Bring SDS.
Skin Contact Remove contaminated clothing/gloves.[5] Wash skin with soap and water for 15 minutes.If irritation or rash persists (sensitization risk), seek medical advice.
Inhalation Move to fresh air.[3][4]Monitor for respiratory irritation.[6]
Spill Response (In Hood)
  • Alert: Notify nearby personnel.

  • Contain: Use absorbent pads or vermiculite. Do not use paper towels alone (they may spread the liquid).

  • Clean: Wipe area with detergent and water.

  • Dispose: Collect all absorbents into a sealed bag labeled "Hazardous Waste: Toxic/Reprotox."

Disposal Protocol
  • Waste Code: Non-halogenated organic solvent waste (unless mixed with halogens).

  • Tagging: Must be tagged with full chemical name. Do not use abbreviations.

  • Stream: Incineration. Do not pour down the drain due to aquatic toxicity (H411).

References

  • European Chemicals Agency (ECHA). Substance Information: 2-(4-tert-butylphenyl)ethanol (CAS 5406-86-0). Retrieved from [Link]

  • PubChem. Compound Summary: 2-(4-tert-Butylphenyl)ethanol.[7] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.